Venlafaxine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNVHUZROJLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99300-78-4 (hydrochloride) | |
| Record name | Venlafaxine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023737 | |
| Record name | Venlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Venlafaxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Molecular weight: 313.86. White to off-white crystalline solid from methanol/ethyl acetate, mp 215-217 °C. SOlubility (mg/mL): 572 water. Partition coefficient (octanol/water): 0.43 /Venlafaxine hydrochloride/ | |
| Record name | Venlafaxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00285 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Venlafaxine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6699 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
93413-69-5 | |
| Record name | Venlafaxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93413-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Venlafaxine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Venlafaxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00285 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | venlafaxine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Venlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VENLAFAXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRZ5RCB1QG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Venlafaxine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6699 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Venlafaxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Crystals from ethyl acetate; melting point 102-104 °C; specific optical rotation: +27.6 deg (c = 1.07 in 95% ethanol) /Venlafaxine (+)form/, Crystals from ethyl acetate; melting point 102-104 °C; specific optical rotation: -27.1 deg (c = 1.04 in 95% ethanol) /Venlafaxine (-)form/, Crystals from methanol/ether; melting point 240-240.5 °C; specific optical rotation: -4.7 deg (c = 0.945 in ethanol) /Venlafaxine (+)form hydrochloride/, Crystals from methanol/ether; melting point 240-240.5 °C; specific optical rotation: +4.6 deg (c = 1.0 in ethanol) /Venlafaxine (-)form hydrochloride/, 74 - 76 °C | |
| Record name | Venlafaxine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6699 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Venlafaxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action and Neurotransmitter Systems
Dual Reuptake Inhibition of Serotonin (B10506) and Norepinephrine (B1679862)
Venlafaxine's primary therapeutic effect is attributed to its potent inhibition of the reuptake of two key neurotransmitters: serotonin (5-HT) and norepinephrine (NE). nih.govpatsnap.com By blocking the transport proteins responsible for their reabsorption into presynaptic neurons, this compound increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. patsnap.comresearchgate.net This dual-action mechanism classifies this compound as a serotonin-norepinephrine reuptake inhibitor (SNRI). wikipedia.org
Selective Inhibition of Serotonin Transporter (SLC6A4)
This compound and its active metabolite, O-desmethylthis compound (ODV), are potent inhibitors of the serotonin transporter (SERT), which is encoded by the SLC6A4 gene. pharmgkb.orgnih.gov In vitro studies have demonstrated a high affinity of this compound for SERT. unisi.it This inhibition of serotonin reuptake is a key component of its antidepressant and anxiolytic effects. patsnap.com The R(+) enantiomer of this compound has been shown to have a greater property for inhibiting serotonin reuptake. nih.gov
Selective Inhibition of Norepinephrine Transporter (SLC6A2)
In addition to its effects on serotonin, this compound also inhibits the norepinephrine transporter (NET), encoded by the SLC6A2 gene. pharmgkb.orgnih.gov This action leads to increased levels of norepinephrine in the synapse. patsnap.com The S(-) enantiomer of this compound is capable of inhibiting the reuptake of both serotonin and norepinephrine. nih.gov Studies have confirmed that this compound antagonizes the effects of norepinephrine by inhibiting NET. nih.gov
Dose-Dependent Receptor Affinity and Clinical Implications
A notable characteristic of this compound is its dose-dependent affinity for serotonin and norepinephrine transporters. patsnap.comunisi.it At lower therapeutic doses, this compound primarily acts as a selective serotonin reuptake inhibitor (SSRI). psychdb.comtg.org.aupsychopharmacologyinstitute.com As the dosage increases, its inhibitory effect on the norepinephrine transporter becomes more pronounced. unisi.itpsychdb.comtg.org.au
This dose-response relationship has significant clinical implications. The initial effects at lower doses are comparable to those of SSRIs, while higher doses provide the additional benefit of norepinephrine reuptake inhibition. preskorn.com It is suggested that at a dose of 75 mg/day, this compound functions primarily as an SSRI, while its dual activity as a serotonin and norepinephrine reuptake inhibitor is more evident at doses between 150-225 mg/day. psychopharmacologyinstitute.com Positron emission tomography (PET) studies in patients with major depressive disorder have demonstrated that clinically relevant doses of this compound extended-release block the norepinephrine transporter in the brain. oup.com
| Dose Range | Primary Transporter Inhibition | Predominant Pharmacological Action |
| Low (<150 mg/day) | Serotonin Transporter (SERT) | SSRI-like effects psychdb.comtg.org.au |
| High (≥150 mg/day) | Serotonin (SERT) & Norepinephrine (NET) Transporters | SNRI effects psychdb.comtg.org.au |
Absence of Significant Affinity for Other Neurotransmitter Receptors
Unlike some other classes of antidepressants, such as tricyclic antidepressants (TCAs), this compound and its active metabolite, ODV, have a favorable side-effect profile due to their lack of significant affinity for other neurotransmitter receptors. drugs.comnih.gov
Muscarinic Cholinergic Receptors
In vitro studies have consistently shown that this compound has little to no affinity for muscarinic cholinergic receptors. tg.org.aunih.govnih.gov This lack of interaction means that this compound is less likely to cause anticholinergic side effects, such as dry mouth and constipation, which are commonly associated with TCAs. drugs.comnih.gov
H1-Histaminergic Receptors
In vitro studies have demonstrated that this compound and its active metabolite, ODV, possess virtually no significant affinity for H1-histaminergic receptors. e-lactancia.orgfda.govfda.govnih.govmpa.seeuropa.eu This lack of interaction is noteworthy because the pharmacological activity at these receptors is often associated with sedative effects observed with other psychotropic medications. fda.govnih.gov Some research, however, has indicated a potential link between this compound's affinity for H1-receptors and the risk of hyperglycemia. researchgate.net
α1-Adrenergic Receptors
Similar to its interaction with histaminergic receptors, this compound and ODV show no significant affinity for α1-adrenergic receptors in in vitro studies. e-lactancia.orgfda.govfda.govnih.govmpa.seeuropa.eupsychdb.com The blockade of these receptors is often linked to cardiovascular side effects, such as orthostatic hypotension, which are characteristic of some other antidepressant classes. fda.govnih.gov
Enantiomeric Specificity in Neurotransmitter Reuptake Inhibition
This compound is administered as a racemic mixture, containing equal parts of its two enantiomers, (R)- and (S)-venlafaxine. pharmgkb.orgresearchgate.net These enantiomers exhibit distinct pharmacological profiles in their interaction with neurotransmitter transporters. researchgate.net
S-enantiomer Potency for Serotonin Reuptake
Conversely, the (S)-enantiomer of this compound is more selective and potent in its inhibition of serotonin reuptake. e-lactancia.orgresearchgate.net This enantiomer is primarily responsible for the serotonergic activity of this compound. researchgate.netpharmgkb.org
Table 1: Enantiomeric Specificity of this compound
| Enantiomer | Primary Neurotransmitter Target |
|---|---|
| (R)-Venlafaxine | Norepinephrine Reuptake Inhibition |
| (S)-Venlafaxine | Serotonin Reuptake Inhibition |
Postsynaptic Receptor Modulation and Neuroplasticity
Beyond its immediate effects on neurotransmitter reuptake, this compound also influences long-term changes in the brain, including postsynaptic receptor modulation and neuroplasticity. nih.govmdpi.com Chronic administration can lead to alterations in the sensitivity of both presynaptic and postsynaptic receptors. mdpi.com
Brain-Derived Neurotrophic Factor (BDNF) Expression Modulation
A significant aspect of this compound's effect on neuroplasticity is its ability to modulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a key protein involved in neuronal survival and growth. researchgate.netcambridge.orgif-pan.krakow.pl Studies in animal models have shown that chronic this compound treatment can increase BDNF levels in the hippocampus and frontal cortex. researchgate.netif-pan.krakow.pl For instance, one study found that three weeks of this compound administration significantly increased BDNF protein in the frontal cortex of rats. researchgate.netnih.gov Another study observed that chronic low-dose this compound treatment increased the expression of BDNF mRNA and protein in the hippocampus of rats subjected to chronic unpredictable stress. cambridge.org However, the effect on serum BDNF levels in humans can be more complex, with some research indicating that changes may depend on the specific antidepressant and the patient's clinical response. nih.gov Chronic treatment with this compound is also suggested to improve functional reorganization and brain plasticity by influencing the gene expression of neurotrophic signaling pathways. nih.govplos.org
Synaptic Plasticity and Excitatory/Inhibitory Balance
This compound's therapeutic effects are increasingly understood to extend beyond simple monoamine reuptake inhibition, involving significant modulation of synaptic plasticity and the delicate balance between excitatory and inhibitory neurotransmission. Research indicates that the drug induces structural and functional changes in neural circuits, particularly within the hippocampus and prefrontal cortex, regions critically implicated in mood regulation. scirp.org
Long-term potentiation (LTP), a key cellular mechanism underlying learning and memory, has been a focus of studies investigating this compound's impact on synaptic strength. nih.gov Interestingly, some research has shown that chronic treatment with this compound impairs LTP in the CA1 region of the hippocampus. nih.govresearchgate.netnih.gov This impairment was observed after both one and three weeks of treatment in rats and appeared to be a characteristic of antidepressants that inhibit both serotonin and norepinephrine reuptake, as it was not seen with selective serotonin reuptake inhibitors (SSRIs) like citalopram (B1669093) or fluoxetine (B1211875) alone. nih.govresearchgate.net The reduction in LTP magnitude occurred independently of changes in Brain-Derived Neurotrophic Factor (BDNF) protein concentration, suggesting the involvement of other signaling pathways downstream of postsynaptic depolarization and calcium influx. nih.govresearchgate.netnih.gov
Despite the observed impairment in LTP in some experimental models, this compound is also known to promote neuroplasticity through other mechanisms. Chronic administration has been shown to increase the expression of BDNF in the hippocampus and frontal cortex. scirp.orgnih.govif-pan.krakow.pl BDNF is a crucial neurotrophin that supports neuronal survival, growth, and the regulation of synaptic plasticity. scirp.orgmdpi.com The "neurotrophic hypothesis" of depression posits that decreased BDNF levels contribute to the atrophy of brain structures like the hippocampus, and that antidepressant treatment can reverse this by increasing BDNF, thereby improving neuronal survival and synaptic plasticity. scirp.org
This compound appears to counteract this by modulating matrix metalloproteinase-9 (MMP-9), an enzyme that can break down components of the extracellular matrix, including PNNs. nih.govmdpi.com By inhibiting serotonin and norepinephrine reuptake, this compound promotes the activity of MMP-9. researchgate.net This leads to the degradation of PNNs, which attenuates the activity of PV+ GABAergic interneurons and reduces the release of GABA. researchgate.netnih.gov The result is a disinhibition of pyramidal glutamatergic neurons, which helps to restore the E/I balance. researchgate.net Chronic this compound treatment has been observed to increase MMP-9 levels, reduce PNN deposition, and increase pyramidal cell arborization in the cortex of mice. nih.gov
Furthermore, this compound directly influences glutamatergic and GABAergic systems. In animal models of early-life stress, this compound reversed the upregulation of glutamate (B1630785) receptor subunits NR1 and NR2A and normalized the stress-induced increase in glutamate release and decrease in GABA release in the hippocampus. nih.gov Transcriptomic studies show that long-term this compound administration upregulates genes involved in glutamatergic transmission, such as Gria3 (encoding the AMPA receptor subunit GluA3), Grin2a, and Grin2b (encoding NMDA receptor subunits). plos.org In some depression models, this compound prevented the reduction of the NMDA receptor subunit NR2B. researchgate.net The drug has also been shown to increase GABA levels in the prefrontal cortex of mice exposed to chronic stress. psu.eduwho.int The therapeutic effects of this compound on cognition have also been linked to the activation of AMPA receptors in the medial prefrontal cortex. nih.gov
Table 1: Summary of Research Findings on this compound's Effects
| Study Model | Brain Region | Finding | Source |
|---|---|---|---|
| Rat | Frontal Cortex & Hippocampus | Chronic treatment increases Brain-Derived Neurotrophic Factor (BDNF) protein levels. | nih.gov, scirp.org, if-pan.krakow.pl |
| Rat | Hippocampus (CA1) | Chronic treatment with this compound (an SNRI) impairs long-term potentiation (LTP). | researchgate.net, nih.gov, nih.gov |
| Rat | Hippocampus (CA1) | LTP impairment is not seen with selective serotonin reuptake inhibitors (SSRIs) like citalopram or fluoxetine. | researchgate.net, nih.gov |
| Mouse (Corticosterone Stress Model) | Cortex | Increases Matrix Metalloproteinase-9 (MMP-9) levels, reduces Perineuronal Net (PNN) deposition, and increases pyramidal cell arborization. | nih.gov |
| Rat (Early-Life Stress Model) | Hippocampus | Reverses the stress-induced upregulation of glutamate receptor subunits NR1 and NR2A. | nih.gov |
| Rat (Early-Life Stress Model) | Hippocampus | Reverses the stress-induced increase in glutamate release and decrease in GABA release. | nih.gov |
| Rat | Frontal Cortex | Upregulates genes for glutamatergic transmission (Gria3, Grin2a, Grin2b) and synaptogenesis (Gad2). | plos.org |
| Rat (Depression Model) | Hippocampus | Prevents the stress-induced reduction in NMDA receptor subunit NR2B expression. | researchgate.net |
| Mouse (Chronic Mild Stress Model) | Prefrontal Cortex | Increases GABA content. | who.int |
| Rat (Wistar) | Medial Prefrontal Cortex | Pro-cognitive effects are blocked by an AMPA receptor antagonist (NBQX), suggesting mediation by AMPA receptors. | nih.gov |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 7-hydroxy-N, N-di-N-propyl-2-aminotetralin |
| Brexpiprazole |
| Bupropion (B1668061) |
| Citalopram |
| CX-516 |
| Dopamine (B1211576) |
| Duloxetine |
| Escitalopram (B1671245) |
| Fluoxetine |
| GABA (gamma-Aminobutyric acid) |
| Glutamate |
| Imipramine (B1671792) |
| Ketamine |
| L-742,626 |
| Leptin |
| Maprotiline |
| Milnacipran |
| Mirtazapine |
| NBQX |
| Nicotine |
| Nisoxetine |
| Norepinephrine |
| Olanzapine |
| Paroxetine (B1678475) |
| Reboxetine |
| Serotonin |
| Sertraline (B1200038) |
Pharmacokinetics and Pharmacodynamics in Clinical Research
Absorption and Bioavailability Considerations
Venlafaxine is efficiently absorbed following oral administration, with at least 92% of a single oral dose being absorbed. drugbank.comfda.gov However, it undergoes considerable first-pass metabolism in the liver, which significantly reduces its systemic availability. The absolute bioavailability of this compound is approximately 45%. drugbank.comfda.gov
Peak plasma concentrations are typically reached within 2 to 3 hours for immediate-release formulations and between 5.5 to 9 hours for extended-release formulations. nih.gov
| Parameter | Value | Notes |
|---|---|---|
| Absorption Rate | ≥ 92% | Based on mass balance studies of a single oral dose. drugbank.comfda.gov |
| Absolute Bioavailability | ~ 45% | Due to extensive first-pass metabolism. drugbank.comfda.gov |
| Effect of Food | Delays Tmax | Does not affect Cmax or AUC; bioavailability is unaffected. nih.gov |
| Tmax (Immediate-Release) | 2 - 3 hours | Time to reach peak plasma concentration. nih.gov |
| Tmax (Extended-Release) | 5.5 - 9 hours | Time to reach peak plasma concentration. nih.gov |
Metabolism and Active Metabolites
Following absorption, this compound is subject to extensive presystemic metabolism in the liver. drugbank.comfda.gov This process is primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of one major active metabolite and several minor metabolites. nih.govnih.gov
The principal metabolic pathway for this compound is O-demethylation to form its only major active metabolite, O-desmethylthis compound (ODV). fda.govnih.govpfizer.com This conversion is catalyzed almost exclusively by the CYP2D6 isoenzyme. nih.govpfizer.com ODV is pharmacologically as potent as the parent compound, this compound, in inhibiting the reuptake of both serotonin (B10506) and norepinephrine (B1679862). nih.govnih.gov The formation of ODV is a critical step, as the combined concentrations of this compound and ODV are considered to represent the total active moiety. fda.gov
In addition to O-demethylation, this compound is also metabolized through N-demethylation, a minor pathway that produces N-desmethylthis compound (NDV). pharmgkb.org This reaction is catalyzed by several CYP enzymes, including CYP3A4, CYP2C9, and CYP2C19. nih.govpharmgkb.org NDV is considered a less active metabolite compared to this compound and ODV.
| Metabolite | Formation Pathway | Primary Enzyme(s) | Activity |
|---|---|---|---|
| O-desmethylthis compound (ODV) | O-demethylation | CYP2D6 nih.govpfizer.com | Major, active fda.gov |
| N-desmethylthis compound (NDV) | N-demethylation | CYP3A4, CYP2C9, CYP2C19 nih.govpharmgkb.org | Minor, less active |
| N,O-didesmethylthis compound (NODV) | Metabolism of ODV and NDV | CYP2C19, CYP2D6, CYP3A4 | Minor, inactive fda.govnih.gov |
Protein Binding Characteristics
This compound and its active metabolite, ODV, exhibit low binding to plasma proteins at therapeutic concentrations. fda.gov The protein binding for this compound is approximately 27%, while for ODV it is about 30%. fda.gov This minimal binding suggests a low potential for drug-drug interactions resulting from displacement from plasma proteins. pfizer.com
Elimination Half-Life and Steady-State Concentrations
The elimination half-life of this compound is approximately 5 ± 2 hours for immediate-release formulations. fda.gov For the extended-release formulation, the apparent half-life is longer (around 15 ± 6 hours), which reflects the slower rate of absorption rather than the true disposition half-life. hres.cawikipedia.org The active metabolite, ODV, has a longer elimination half-life of about 11 ± 2 hours. fda.gov
Steady-state concentrations of both this compound and ODV in the plasma are typically achieved within three days of initiating multiple-dose oral therapy. fda.govaddictionresource.com Renal elimination is the primary route of excretion for this compound and its metabolites. fda.gov
Linear Kinetics Across Therapeutic Dose Ranges
Clinical research has demonstrated that this compound and its active metabolite, ODV, exhibit linear kinetics. fda.gov This means that their plasma concentrations increase proportionally with the dose across the therapeutic range of 75 to 450 mg per day. fda.govhres.ca This predictable pharmacokinetic profile simplifies dose adjustments, as changes in dosage result in corresponding changes in steady-state plasma concentrations. fda.gov
Pharmacodynamic Comparison with Active Metabolites
The core mechanism of action for both this compound and O-desmethylthis compound is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake transporters (SERT and NET, respectively). researchgate.netnih.gov However, their potencies and selectivity for these transporters show notable differences. In vitro studies have demonstrated that O-desmethylthis compound has a higher binding affinity for both SERT and NET compared to its parent compound, this compound. researchgate.netnih.gov This increased affinity suggests that ODV is a more potent inhibitor of both serotonin and norepinephrine reuptake. researchgate.net
The following table presents a comparison of the in vitro binding affinities (Ki, nmol/L) of this compound and O-desmethylthis compound for human serotonin and norepinephrine transporters, illustrating the greater potency of the metabolite. A lower Ki value indicates a higher binding affinity.
Data sourced from in vitro studies of human monoamine transporters. researchgate.netelsevier.es
These data highlight that O-desmethylthis compound possesses a nearly two-fold greater affinity for the serotonin transporter and an approximately 4.5-fold greater affinity for the norepinephrine transporter compared to this compound. researchgate.net This difference results in a more balanced serotonin-to-norepinephrine reuptake inhibition ratio for O-desmethylthis compound compared to this compound. researchgate.netpsychscenehub.com
Clinical Efficacy and Comparative Studies
Major Depressive Disorder (MDD)
Venlafaxine has demonstrated significant efficacy in the short-term treatment of Major Depressive Disorder (MDD) in numerous placebo-controlled trials. The primary measures of efficacy in these studies are typically response rates (usually defined as a 50% or greater reduction in baseline depression rating scale scores) and remission rates (defined as achieving a score below a certain threshold on a depression scale, indicating minimal to no symptoms).
A pooled analysis of eight double-blind, randomized clinical trials involving 2,045 patients with MDD provided robust evidence of this compound's superiority over both placebo and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) in achieving remission. In these studies, the final remission rate for patients treated with this compound was 45%. biomedres.uscambridge.org This was significantly higher than the 35% remission rate observed for SSRIs and the 25% rate for placebo biomedres.uscambridge.org.
Further analysis of data from eight short-term, placebo-controlled trials of this compound extended-release (ER) showed that its efficacy was significant regardless of the baseline severity of anxiety symptoms in patients with MDD. nih.gov In patients with both low and high baseline psychic anxiety, this compound ER was associated with significantly higher odds of achieving both response and remission compared to placebo. nih.gov For instance, in the high anxiety subgroup, 64.2% of patients on this compound ER achieved a response, compared to 36.9% on placebo. nih.gov In the low anxiety subgroup, the response rates were 58.9% for this compound ER and 40.5% for placebo. nih.gov
The following table summarizes the remission rates from the pooled analysis of eight clinical trials:
| Treatment Group | Number of Patients | Remission Rate |
| This compound | 851 | 45% |
| SSRIs | 748 | 35% |
| Placebo | 446 | 25% |
Data from a pooled analysis of eight randomized, double-blind studies. cambridge.org
The efficacy of this compound extends beyond acute treatment into the long-term management of MDD, with a significant role in preventing recurrence. The "Prevention of Recurrent Episodes of Depression with this compound for Two Years" (PREVENT) study was a large-scale, multi-phase trial designed to assess the long-term efficacy of this compound ER. nih.govcambridge.orgsciencedaily.com
In this study, patients with recurrent unipolar depression who had responded to initial treatment were randomized to continue with this compound ER or switch to placebo for a 12-month maintenance phase. cambridge.orgnih.gov The results demonstrated a clear benefit for continued treatment with this compound ER. The cumulative probability of recurrence over the 12-month period was 23.1% for the this compound ER group, which was significantly lower than the 42.0% probability of recurrence for the placebo group. cambridge.orgnih.gov This indicates that long-term maintenance therapy with this compound ER is an effective strategy for preventing the return of depressive episodes in patients who have successfully achieved remission. cambridge.orgnih.govnih.govnih.gov
The table below illustrates the cumulative probability of MDD recurrence over a 12-month maintenance period:
| Treatment Group | Cumulative Probability of Recurrence | 95% Confidence Interval |
| This compound ER | 23.1% | 15.3% - 30.9% |
| Placebo | 42.0% | 31.8% - 52.2% |
Data from the 12-month maintenance phase of the PREVENT study. cambridge.orgnih.gov
Comparative studies and meta-analyses have consistently shown this compound to be at least as effective as, and in some cases more effective than, other classes of antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs). nih.govnih.gov
A major meta-analysis comparing this compound to SSRIs found that this compound was associated with a statistically significant increase in both response and remission rates. nih.govnih.gov The odds ratio for response with this compound compared to SSRIs was 1.15, and the odds ratio for remission was 1.19, indicating a higher likelihood of achieving these outcomes with this compound. biomedres.usnih.govnih.govresearchgate.net Another meta-analysis involving over 4,000 patients reported a mean success rate of 73.7% for this compound, compared to 61.1% for SSRIs and 57.9% for TCAs. biomedres.us
The following table summarizes the odds ratios for response and remission for this compound compared to SSRIs from a meta-analysis:
| Efficacy Outcome | Odds Ratio (this compound vs. SSRIs) | 95% Confidence Interval |
| Response | 1.15 | 1.02 - 1.29 |
| Remission | 1.19 | 1.06 - 1.34 |
Data from a meta-analysis of 29 studies for response and 23 studies for remission. nih.gov
A potential advantage of this compound is its rapid onset of action. nih.govcambridge.org Several studies have suggested that this compound may begin to alleviate depressive symptoms more quickly than placebo and some other antidepressants. nih.govsemanticscholar.org Evidence from clinical trials indicates that a statistically significant difference from placebo can be observed as early as day four in severely depressed inpatients and by the first week in outpatients with major depression. nih.govsemanticscholar.org
In a study comparing this compound, fluoxetine (B1211875), and placebo, significantly more patients treated with this compound experienced a sustained response by the end of the first week (17%) compared to those on placebo (5%). psychiatrictimes.com This difference in sustained response rates continued to be evident at day 14, with 30% for the this compound group and 16% for the placebo group. psychiatrictimes.com The difference in efficacy between this compound and SSRIs was also significant by the second week of treatment. biomedres.uscambridge.org This early onset of therapeutic effect is a clinically important feature, as it can lead to a quicker reduction in debilitating symptoms. cambridge.org
Anxiety Disorders
This compound extended-release (XR) has been shown to be an effective treatment for Generalized Anxiety Disorder (GAD), with efficacy demonstrated in both short-term and long-term studies. nih.govnih.gov In short-term (8-week) placebo-controlled trials, this compound XR was found to be statistically superior to placebo in improving anxiety scores in outpatients with GAD who did not have concurrent major depression. psychiatryonline.orgclinician.com Significant improvements were seen on the Hamilton Rating Scale for Anxiety (HAM-A) total scores, the HAM-A psychic anxiety factor, and the Clinical Global Impression (CGI) scale scores. nih.govpsychiatryonline.org
The long-term efficacy of this compound XR in GAD has also been established in a 6-month, placebo-controlled study. nih.gov This study was the first to provide such long-term, placebo-controlled evidence for any drug class in the treatment of GAD. nih.gov Throughout the 6-month period, response rates in the this compound XR group were consistently high (69% or higher) compared to the placebo group (42% to 46%). nih.gov A pooled analysis of five studies further confirmed that the therapeutic effects of this compound XR are maintained and even increase over a 6-month period. psychiatrist.com The analysis showed that the greatest improvements were seen in the core diagnostic symptoms of GAD, such as anxious mood and tension. psychiatrist.com
The table below shows the response rates in a 6-month study of this compound XR for GAD:
| Treatment Group | Response Rate (Weeks 6-28) |
| This compound XR | ≥ 69% |
| Placebo | 42% - 46% |
Data from a 6-month randomized controlled trial. nih.gov
Panic Disorder Efficacy
This compound has demonstrated efficacy in the treatment of panic disorder in controlled clinical trials. In a double-blind, placebo-controlled study, patients treated with this compound experienced significantly greater global improvement compared to those who received a placebo. nih.gov While there were more dropouts in the placebo group, the this compound group showed trends toward greater improvement in anxiety and depression symptoms as assessed by Hamilton rating scales. nih.gov
Further research, including a 10-week, double-blind, flexible-dose study involving 361 adult outpatients, evaluated the efficacy of this compound extended-release (ER). cambridge.orgresearchgate.net Although the study did not find a statistically significant difference in the proportion of patients who became free from full-symptom panic attacks compared to placebo, it did show that this compound ER was associated with a lower mean frequency of panic attacks. cambridge.orgresearchgate.net Additionally, the this compound ER group had a higher proportion of patients free from limited-symptom panic attacks, higher response and remission rates, and showed improvements in anticipatory anxiety, fear, and avoidance. cambridge.org
A comparative study involving this compound XR and paroxetine (B1678475) showed significant improvements for both active treatment groups over placebo. nih.gov At the end of the 12-week trial, both the this compound XR and paroxetine groups demonstrated a 75% response rate and approximately a 50% remission rate. nih.gov These findings suggest that this compound is an effective treatment for panic disorder, comparable in efficacy to selective serotonin reuptake inhibitors (SSRIs) like paroxetine. nih.gov
Table 1: Comparative Efficacy of this compound XR in Panic Disorder
| Outcome Measure | This compound XR | Paroxetine | Placebo |
|---|---|---|---|
| Response Rate | 75% | 75% | N/A |
| Remission Rate | ~50% | ~50% | N/A |
Data from a 12-week comparative study. nih.gov
Social Anxiety Disorder (Social Phobia) Efficacy
Clinical studies have established the efficacy of this compound extended-release (ER) in the treatment of social anxiety disorder (SAD), also known as social phobia. nih.goveurekalert.org In two 12-week studies, this compound XR was shown to significantly reduce symptoms of SAD compared to placebo, with improvements observed as early as four to six weeks and continuing throughout the study period. eurekalert.org The primary measure of efficacy in these studies was the Liebowitz Social Anxiety Scale (LSAS), on which patients treated with this compound XR showed significant score reductions. eurekalert.org
A 12-week, double-blind, parallel-group study involving 434 adult outpatients directly compared flexible-dose this compound ER with paroxetine and placebo. nih.gov Treatment with this compound ER resulted in significantly greater improvement across all primary and secondary efficacy variables when compared to placebo. nih.gov There were no significant differences in efficacy observed between the this compound ER and paroxetine groups. nih.gov The response rates at the end of the 12 weeks were 69% for the this compound ER group, 66% for the paroxetine group, and 36% for the placebo group. nih.gov An open-label trial involving nine patients with social phobia who had previously not responded to or tolerated SSRIs found that eight of them showed marked improvement with this compound. nih.gov
Table 2: Response Rates in Social Anxiety Disorder Treatment (12-Week Study)
| Treatment Group | Responder Rate |
|---|---|
| This compound ER | 69% |
| Paroxetine | 66% |
| Placebo | 36% |
A responder was defined as having a Clinical Global Impression-Improvement (CGI-I) score of 1 (very much improved) or 2 (much improved). nih.gov
Reduction of Comorbid Anxiety Symptoms in Depression
This compound has been shown to be effective in reducing anxiety symptoms in patients with major depressive disorder. nih.gov A 12-week, double-blind, placebo-controlled study analyzed a subset of 92 patients who met DSM-IV criteria for major depressive disorder with comorbid generalized anxiety disorder (GAD). nih.gov
In this study, patients receiving this compound extended-release (XR) showed a significantly greater decrease in both the Hamilton Rating Scale for Depression (HAM-D) and the Hamilton Rating Scale for Anxiety (HAM-A) total scores compared to the placebo group by the final assessment. nih.gov The fluoxetine group did not show a similar significant improvement over placebo on these primary measures in the comorbid population. nih.gov
At week 12, the response rate for patients with comorbid depression and GAD, defined as a 50% or greater decrease in symptoms, was notably higher in the this compound XR group. nih.gov
Table 3: Efficacy in Major Depressive Disorder with Comorbid GAD (Week 12)
| Treatment Group | HAM-D Response Rate | HAM-A Response Rate |
|---|---|---|
| This compound XR | 66% | 59% |
| Fluoxetine | 52% | 45% |
| Placebo | 36% | 24% |
Response defined as ≥50% decrease in symptom score. nih.gov
Other Therapeutic Applications and Exploratory Research
Chronic Neuropathic Pain Management
This compound is considered a first-line treatment in some clinical management guidelines for neuropathic pain, despite this not being an official indication in its product characteristics. elsevier.es Its analgesic effect is thought to stem from its dual inhibition of serotonin and norepinephrine (B1679862) reuptake, which modulates descending spinal pain pathways. elsevier.esgpnotebook.com
Systematic reviews and clinical trials have demonstrated the analgesic potential of this compound in various neuropathic pain conditions. elsevier.esnih.gov A 2010 Cochrane review concluded that this compound was efficacious for treating neuropathic pain, with a number needed to treat (NNT) of 3.1 for achieving at least moderate pain relief. elsevier.es The available evidence supports the efficacy of the drug, particularly at doses of at least 150 mg/day. elsevier.esnih.gov
However, comparative studies have yielded mixed results. One study found this compound to be inferior to pregabalin (B1679071) in relieving neuropathic pain in patients with diabetic neuropathy. elsevier.es Another trial comparing this compound to imipramine (B1671792) in the same patient population observed no significant differences in efficacy between the two drugs. elsevier.es While evidence supports its use, this compound has not been consistently found to be superior to other established agents for neuropathic pain. elsevier.esdrugbank.com
Table 4: Comparative Efficacy of this compound in Neuropathic Pain
| Comparison | Finding |
|---|---|
| vs. Placebo | Superior; NNT for moderate pain relief is 3.1. elsevier.es |
| vs. Pregabalin | Inferior in relieving pain in diabetic neuropathy. elsevier.es |
| vs. Imipramine | No significant difference in efficacy for diabetic neuropathy. elsevier.es |
Cataplexy in Narcolepsy
This compound has been explored as a treatment for cataplexy, a key symptom of narcolepsy characterized by sudden muscle weakness triggered by strong emotions. nih.gov As a serotonin-norepinephrine reuptake inhibitor, it is suggested as a first-line treatment alternative to tricyclic antidepressants. nih.gov
Case reports and small studies have documented its effectiveness. One report described six children (aged 7-12) with narcolepsy-cataplexy where this compound proved to be an effective treatment for both cataplexy and hypnagogic hallucinations. nih.gov In two of these cases, who experienced up to 50 cataplectic attacks daily, the medication showed an initial effect that was maintained with dose adjustments. nih.gov Another study involving six adult narcoleptic patients found that this compound XR administration led to a significant reduction in cataplexy attacks starting from the first week of treatment. sleepandhypnosis.orgresearchgate.net It is important to note that abrupt withdrawal of this compound can precipitate severe cataplexy attacks or even status cataplecticus, a state of continuous cataplexy. nih.govsheffieldchildrens.nhs.uk
Attention Deficit-Hyperactivity Disorder (ADHD)
Exploratory research has investigated the use of this compound for the treatment of Attention Deficit-Hyperactivity Disorder (ADHD) in both adults and children. An 8-week open clinical trial with ten adults with ADHD found that treatment with this compound was associated with significant reductions in ADHD symptomatology. nih.gov Of the nine subjects who completed the trial, seven were considered responders based on the ADHD Rating Scale and the Clinical Global Impressions (CGI) scale. nih.govresearchgate.net
Similarly, a 6-week open trial was conducted with 13 children and adolescents with ADHD. nih.gov The results showed that this compound was significantly effective in reducing the total score of the Conners parent scale from baseline to the end of the trial. nih.gov
However, the evidence is not uniformly positive. A subsequent 6-week double-blind, placebo-controlled trial in 44 adults with ADHD failed to find a significant difference between this compound and placebo on ADHD symptom scores, although a secondary analysis suggested that those on this compound were more likely to experience a reduction in symptoms. clearvuehealth.comresearchgate.net These preliminary and somewhat conflicting findings indicate that while this compound may be a promising agent, more robust controlled trials are necessary to confirm its efficacy in treating ADHD. nih.govnih.govclearvuehealth.com
Table 5: Summary of this compound ADHD Clinical Trial Findings
| Study Population | Study Design | Key Finding |
|---|---|---|
| Adults (n=10) | 8-week open trial | Significant reduction in ADHD symptoms; 7 of 9 completers were responders. nih.govresearchgate.net |
| Children/Adolescents (n=13) | 6-week open trial | Significant reduction in Conners parent scale total score. nih.gov |
| Adults (n=41) | 6-week double-blind, placebo-controlled trial | No significant difference in overall symptom scores vs. placebo, but higher odds of symptom reduction. clearvuehealth.com |
Post-Traumatic Stress Disorder (PTSD)
This compound extended-release (ER) has demonstrated efficacy in the treatment of Post-Traumatic Stress Disorder (PTSD) in multiple clinical trials. As a serotonin-norepinephrine reuptake inhibitor (SNRI), its action on both neurotransmitter systems is relevant to the pathophysiology of PTSD. psychiatrist.com
In a significant 6-month, randomized, double-blind, placebo-controlled trial involving 329 adult outpatients with PTSD, this compound ER was shown to be an effective and well-tolerated treatment for both short-term and continuation phases. nih.govnih.gov Patients receiving flexible doses of this compound ER (37.5-300 mg/d) showed a statistically significant greater improvement in their Clinician-Administered PTSD Scale (CAPS) total scores compared to the placebo group. nih.govnih.gov The mean change from baseline was -51.7 for the this compound ER group versus -43.9 for the placebo group. nih.gov
The study also revealed significant improvements in the re-experiencing and avoidance/numbing symptom clusters for the this compound ER group over the placebo group. nih.govsciencedaily.com However, there was no significant difference observed in the hyperarousal cluster. nih.gov Remission rates, a key secondary measure, were also significantly higher for patients treated with this compound ER (50.9%) compared to those on placebo (37.5%). nih.govnih.gov
Another 12-week randomized controlled trial compared this compound ER with sertraline (B1200038) and a placebo. The results from this study further support the efficacy of this compound ER in treating PTSD. psychiatrist.com Remission rates at the end of the 12 weeks were 30.2% for the this compound ER group, which was significantly higher than the 19.6% rate for the placebo group. psychiatrist.com The sertraline group had a remission rate of 24.3%, which was not significantly different from placebo. psychiatrist.com
Efficacy of this compound ER in PTSD Clinical Trials
| Study (Duration) | Treatment Groups | Primary Outcome Measure | This compound ER Result | Comparator/Placebo Result | Statistical Significance (p-value) |
|---|---|---|---|---|---|
| 6-Month RCT (N=329) nih.govnih.gov | This compound ER vs. Placebo | Mean Change in CAPS Score | -51.7 | -43.9 | p = .006 |
| 6-Month RCT (N=329) nih.govnih.gov | This compound ER vs. Placebo | Remission Rate (CAPS Score ≤ 20) | 50.9% | 37.5% | p = .01 |
| 12-Week RCT (N=538) psychiatrist.com | This compound ER vs. Placebo | Remission Rate (CAPS Score ≤ 20) | 30.2% | 19.6% | p < 0.05 |
| 12-Week RCT (N=538) psychiatrist.com | Sertraline vs. Placebo | Remission Rate (CAPS Score ≤ 20) | 24.3% | 19.6% | Not Significant |
Management of Vasomotor Symptoms (e.g., Hot Flashes)
This compound has emerged as a viable and effective non-hormonal treatment for vasomotor symptoms (VMS), such as hot flashes, commonly experienced by menopausal women. cornell.edumedindia.net Clinical studies have consistently shown that this compound can significantly reduce both the frequency and severity of hot flashes compared to placebo. cornell.edunih.gov
In a direct comparison with low-dose oral estradiol, a standard treatment for VMS, this compound also proved effective. An 8-week randomized trial with 339 peri- and postmenopausal women found that this compound XR (75 mg/day) reduced the mean frequency of VMS by 48%. medindia.net This was statistically significant compared to the 29% reduction seen with placebo, although slightly less than the 53% reduction achieved with low-dose estradiol. medindia.net While estradiol's efficacy may be slightly superior, the difference was considered small and of uncertain clinical relevance, positioning this compound as a strong alternative for women who cannot or prefer not to use hormone therapy. medindia.net
This compound Efficacy in Managing Vasomotor Symptoms
| Study | Treatment Groups | Outcome | Reduction from Baseline | Comparator Result | Statistical Significance vs. Placebo |
|---|---|---|---|---|---|
| Dose-Ranging Study cornell.edunih.gov | This compound 37.5 mg | Hot Flash Score Reduction | 37% | 27% (Placebo) | p < 0.001 |
| This compound 75 mg | Hot Flash Score Reduction | 61% | p < 0.001 | ||
| This compound 150 mg | Hot Flash Score Reduction | 61% | p < 0.001 | ||
| Placebo | Hot Flash Score Reduction | 27% | N/A | N/A | |
| 8-Week RCT vs. Estradiol (MsFLASH) medindia.net | This compound XR 75 mg | VMS Frequency Reduction | 48% | 29% (Placebo) | p = 0.005 |
| Low-Dose Estradiol 0.5 mg | VMS Frequency Reduction | 53% | p < 0.001 | ||
| Placebo | VMS Frequency Reduction | 29% | N/A | N/A |
Efficacy in Specific Subpopulations
Impact of Depression Duration on Treatment Benefits
The duration of a patient's major depressive disorder (MDD) may influence the treatment benefits observed with this compound. Evidence from a post hoc subgroup analysis of a randomized, double-blind, placebo-controlled study in Japan suggests that patients with a longer history of MDD may derive greater therapeutic benefit from this compound ER. dovepress.com
In this analysis, patients were stratified by the duration of their MDD, using a cutoff of 22 months. The subgroup with a long duration of MDD (>22 months) consistently showed greater treatment benefits, particularly in the flexible-dose group (up to 225 mg/day), compared to those with a shorter duration of illness (≤22 months). dovepress.com This enhanced effect was largely attributed to a significantly smaller placebo response observed in patients with a more chronic course of illness. dovepress.com These findings suggest that this compound's efficacy may be more pronounced in individuals with long-standing depression. dovepress.com
Gender-Specific Efficacy Observations
The influence of gender on the efficacy of this compound has been a subject of investigation, with studies yielding mixed results. nih.gov Several analyses have found no significant gender-specific differences in treatment response. For instance, a secondary analysis of a large, multicenter, double-blind study where patients with recurrent MDD were treated with either this compound ER or fluoxetine found no observed sex difference in the response to treatment. nih.govresearcher.life Similarly, other studies have shown that this compound produces comparable remission rates in both men and women. researcher.life A pharmacokinetic study that examined the effects of age and gender concluded that dosage adjustments based on gender are not necessary.
However, some research points to potential physiological differences. One study noted that women may have approximately 30% higher dose-corrected serum levels of both this compound and its active metabolite, O-desmethylthis compound, than men. nih.gov Despite these pharmacokinetic differences, the clinical relevance regarding efficacy remains unclear, as other comprehensive analyses have not detected significant sex differences in treatment outcomes. nih.gov Therefore, the current body of evidence does not consistently support a differential efficacy of this compound based on gender.
Baseline Severity and Treatment Response
The relationship between the baseline severity of depression and the subsequent response to this compound has been explored, indicating that the medication is effective across a spectrum of severity. A pooled, post hoc analysis of data from eight short-term, placebo-controlled clinical trials demonstrated that treatment with this compound ER significantly reduced symptoms of depression in patients with MDD, irrespective of their level of anxiety at baseline. When patients were stratified into "low" and "high" anxiety subgroups, this compound ER showed a significantly greater improvement in Montgomery-Åsberg Depression Rating Scale (MADRS) total scores compared to placebo for both groups.
Interestingly, among patients treated with this compound ER, those with high baseline anxiety showed a slightly greater improvement in MADRS scores compared to the low baseline anxiety subgroup. Another meta-analysis suggests that antidepressants, including this compound, may not be effective to a clinically relevant degree in patients with baseline Hamilton Rating Scale for Depression (HAM-D17) scores of less than 28. Conversely, a different pooled analysis comparing escitalopram (B1671245) to several other antidepressants, including this compound, found that for the comparator group, the response decreased as baseline symptom severity increased. dovepress.com This suggests that while this compound is effective for both mild and severe depression, its relative efficacy in severely depressed patients compared to other specific agents may warrant further investigation.
This compound ER Efficacy by Baseline Anxiety in MDD
| Baseline Anxiety Subgroup | Treatment Group | MADRS Response Rate | Odds Ratio vs. Placebo |
|---|---|---|---|
| Low Anxiety | This compound ER | 58.9% | 2.02 |
| Placebo | 40.5% | ||
| High Anxiety | This compound ER | 64.2% | 2.96 |
| Placebo | 36.9% |
Pharmacogenomics and Personalized Medicine
Influence of Cytochrome P450 Polymorphisms
The metabolism of venlafaxine is heavily reliant on the cytochrome P450 (CYP) enzyme system. ijiapp.com Genetic variations, or polymorphisms, within the genes encoding these enzymes can lead to different metabolic rates, which in turn affect the plasma concentrations of this compound and its primary active metabolite, O-desmethylthis compound (ODV). nih.govresearchgate.net
CYP2D6 Metabolizer Status and its Impact on this compound and ODV Concentrations
The CYP2D6 enzyme is the principal catalyst in the conversion of this compound to ODV. nih.govnih.gov Genetic polymorphisms in the CYP2D6 gene result in distinct metabolizer phenotypes:
Poor Metabolizers (PMs): Individuals with two inactive copies of the CYP2D6 gene exhibit reduced or absent enzyme activity. nih.gov This leads to elevated plasma concentrations of the parent drug, this compound, and concurrently lower levels of the active metabolite, ODV. nih.govnih.gov The ratio of this compound to ODV is often high in these individuals. nih.gov
Intermediate Metabolizers (IMs): These individuals possess one reduced-function allele and one non-functional allele, or two reduced-function alleles, leading to decreased metabolic capacity. nih.gov
Normal (Extensive) Metabolizers (NMs): Carrying two functional alleles, these individuals have normal CYP2D6 enzyme activity.
Ultrarapid Metabolizers (UMs): Possessing more than two copies of functional CYP2D6 alleles, UMs have an increased capacity to metabolize this compound. nih.gov This results in lower plasma concentrations of this compound and higher concentrations of ODV. pharmgkb.org
A study examining the relationship between CYP2D6 genotype and drug concentrations found that higher CYP2D6 activity scores were significantly associated with lower this compound concentrations and higher ODV concentrations. nih.govresearchgate.net
| CYP2D6 Metabolizer Status | Typical Genotype | Impact on this compound Concentration | Impact on ODV Concentration |
|---|---|---|---|
| Poor Metabolizer (PM) | Two inactive alleles (e.g., 4/4, 5/5) | Increased | Decreased |
| Intermediate Metabolizer (IM) | One active and one inactive allele, or two decreased activity alleles | Increased | Decreased |
| Normal Metabolizer (NM) | Two active alleles (e.g., 1/1) | Normal | Normal |
| Ultrarapid Metabolizer (UM) | More than two copies of functional alleles | Decreased | Increased |
Correlation between CYP2D6 Status and Clinical Outcome/Adverse Events
The clinical implications of CYP2D6 metabolizer status are a subject of ongoing research, with some conflicting findings.
Some studies suggest that CYP2D6 PMs may have a higher risk of adverse effects, such as gastrointestinal issues (nausea, vomiting, diarrhea) and cardiovascular side effects (hypertension, tachycardia). nih.govdrugbank.com This is attributed to the higher plasma levels of the parent drug, this compound. nih.gov Conversely, some research indicates that UM patients might require higher doses to achieve a therapeutic effect. researchgate.net
Role of Other CYP Enzymes (CYP1A2, CYP2C9, CYP2C19, CYP3A4) in Metabolism and Pharmacodynamics
While CYP2D6 is the primary enzyme in the O-demethylation of this compound, other CYP enzymes play a secondary role in its metabolism. nih.govnih.gov
CYP2C19: This enzyme is involved to a lesser extent in the metabolism of this compound to ODV. pharmgkb.orgmdpi.com Allelic variants in CYP2C19 can also influence this compound concentrations, with higher activity scores associated with lower drug levels. nih.govresearchgate.net The influence of CYP2C19 may be more pronounced in individuals who are CYP2D6 poor or intermediate metabolizers. researchgate.net
CYP3A4, CYP2C9, and CYP1A2: These enzymes are involved in the N-demethylation of this compound to a minor, less active metabolite, N-desmethylthis compound. nih.govpharmgkb.orgfrontiersin.org In vitro studies have shown that this compound has a low potential to inhibit the activity of CYP1A2, CYP2C9, and CYP3A4. nih.govmedworksmedia.com Some research suggests a potential association between CYP1A2 genetic polymorphisms and treatment remission in certain populations. mdpi.com
Because multiple CYP enzymes are involved, considering polymorphisms in both CYP2D6 and CYP2C19 may be beneficial for predicting the total concentration of active compounds (this compound and ODV). nih.govresearchgate.net
Genetic Variations in Neurotransmitter Transporters and Receptors
The therapeutic action of this compound is mediated through its interaction with neurotransmitter systems. Genetic variations in the proteins that transport and receive these neurotransmitters can, therefore, influence treatment outcomes. sci-hub.se
SLC6A4 (Serotonin Transporter) Polymorphisms (e.g., 5-HTTLPR)
The serotonin (B10506) transporter (SERT), encoded by the SLC6A4 gene, is a primary target for this compound. pharmgkb.orgsci-hub.se A well-studied polymorphism in this gene is the serotonin-transporter-linked polymorphic region (5-HTTLPR). This polymorphism involves a variation in the length of the promoter region, resulting in a "short" (S) allele and a "long" (L) allele.
Research into the association between 5-HTTLPR and this compound response has yielded mixed results. sci-hub.se One study found that Caucasian patients with the LA/LA genotype had poorer outcomes with this compound. nih.gov Another study suggested that patients who were CYP2D6 ultrarapid metabolizers and also had the L/L genotype for 5-HTTLPR had a higher rate of remission. sci-hub.se However, several other studies have found no significant impact of the 5-HTTLPR polymorphism on this compound treatment response. sci-hub.sepharmgkb.org
HTR1B and HTR2A (Serotonin Receptor) Genes
Genetic variations in serotonin receptors, which are also targeted by this compound's downstream effects, may play a role in treatment response. pharmgkb.org
HTR1B (Serotonin 1B Receptor): The gene HTR1B encodes the serotonin 1B receptor. To date, there is limited pharmacogenetic research specifically examining the influence of HTR1B polymorphisms on this compound efficacy and safety. sci-hub.se
HTR2A (Serotonin 2A Receptor): The HTR2A gene codes for the serotonin 2A receptor. Some studies have investigated the link between HTR2A polymorphisms and this compound response. psychiatryonline.org One study on generalized anxiety disorder suggested an interaction between polymorphisms in SLC6A4 and HTR2A could predict treatment response to this compound XR. nih.gov However, other studies have reported no significant association between various HTR2A polymorphisms and antidepressant treatment response. mdpi.com
SLC17A7 (Solute Carrier Family 17 Member 7) Gene Polymorphisms
The SLC17A7 gene encodes the vesicular glutamate (B1630785) transporter 1 (VGLUT1), which is crucial for glutamate transmission. nih.gov Given glutamate's role in the pathophysiology of major depressive disorder (MDD), SLC17A7 has been investigated as a potential pharmacogenetic candidate for antidepressant response. nih.gov
A prospective pharmacogenetic study involving 175 MDD patients of Chinese Han origin evaluated the association between four single nucleotide polymorphisms (SNPs) in the SLC17A7 gene and the outcome of a six-week this compound treatment. mednexus.orgmednexus.org The four SNPs analyzed were rs1043558, rs1320301, rs1578944, and rs74174284. mednexus.org The study did not find a significant difference in the allele and genotype frequencies of these four SNPs between patients who responded to treatment and those who did not. mednexus.orgmednexus.org Similarly, no significant association was detected between the SNPs and treatment remission. mednexus.org
However, a survival analysis suggested a potential link for one variant, rs1578944, which showed a significant association with treatment response before statistical correction for multiple comparisons was applied. mednexus.orgmednexus.org In this analysis, individuals carrying the C-allele of rs1578944 showed a different response rate compared to those with the T/T genotype. mednexus.org Another SNP, rs74174284, which is in a haplotype block with rs1578944, showed a trend towards association. mednexus.orgmednexus.org Despite these initial signals, after applying a more stringent Bonferroni correction, the associations were no longer statistically significant. mednexus.org Therefore, the authors concluded that no significant association exists between the four tested SLC17A7 SNPs and this compound treatment outcome in the studied Chinese Han population. mednexus.orgmednexus.org Interestingly, a separate study found that the rs74174284 variant was significantly associated with treatment response to selective serotonin reuptake inhibitors (SSRIs) in a Chinese Han population, suggesting the gene's role may be specific to the class of antidepressant. nih.gov
| rs1320301 | Chinese Han | No significant difference in allele or genotype frequencies between responders and non-responders. mednexus.org | No significant association. mednexus.org |
Other Gene Associations with Treatment Response
Beyond the glutamatergic system, research has implicated several other genes in the modulation of this compound treatment response, particularly those involved in the stress response system and serotonin synthesis. mednexus.orgnih.gov
The FKBP5 gene encodes a co-chaperone protein that regulates the glucocorticoid receptor (GR), playing a key role in the feedback mechanism of the hypothalamic-pituitary-adrenal (HPA) axis. pitt.edu Genetic variations in FKBP5 have been linked to the risk for stress-related psychiatric disorders and antidepressant treatment response. pitt.edu
Research has explored the role of FKBP5 polymorphisms in this compound efficacy. One study noted that while not statistically significant, there was a trend of increased FKBP5 mRNA expression following this compound therapy. frontiersin.org Conversely, another study using mouse models found that this compound treatment had no impact on FKBP5 gene expression. ijms.info
Specific SNPs have been investigated for their predictive value.
rs1360780 : In a study of a European population, the CC genotype and the C allele of this SNP were nominally associated with a better response to this compound and a higher likelihood of remission. frontiersin.orgpharmgkb.org
rs4713916 : A meta-analysis found that in individuals with mood disorders, the 'A' allele of this SNP is associated with an increased response to several antidepressants, including this compound, compared to the 'G' allele. nih.gov
rs3800373 : In a European sample, the CC genotype and C allele were linked to a higher risk of non-response to antidepressant treatment. pharmgkb.org
These findings suggest that variants in the FKBP5 gene may act as moderators of this compound treatment outcome, potentially by influencing HPA axis regulation. frontiersin.orgpharmgkb.org
Table 2: Summary of FKBP5 Polymorphism Findings Related to this compound
| SNP | Allele/Genotype | Associated Outcome with this compound/Antidepressants | Population Studied |
|---|---|---|---|
| rs1360780 | CC genotype / C allele | Nominal association with better response and remission to this compound. frontiersin.orgpharmgkb.org | European |
| rs4713916 | A allele | Associated with increased response to antidepressants, including this compound, compared to the G allele. nih.gov | European |
| rs3800373 | CC genotype / C allele | Associated with a higher risk of non-response. pharmgkb.org | European |
Tryptophan hydroxylase 2 is the rate-limiting enzyme in the synthesis of serotonin within the brain. ijpronline.com As this compound's mechanism involves inhibiting serotonin reuptake, variations in the TPH2 gene could logically influence treatment efficacy by affecting serotonin availability. ijpronline.comsci-hub.se
The NR3C2 gene provides instructions for making the mineralocorticoid receptor, which, like the glucocorticoid receptor, is involved in the stress response and has been implicated in the pathophysiology of depression. nih.govnih.gov
A study of 195 Chinese Han patients with MDD undergoing a six-week treatment with this compound identified a significant association with a novel polymorphism in the NR3C2 gene. researchgate.net The investigation focused on the SNP rs1512325. nih.govresearchgate.net
The genotype frequency of rs1512325 was found to be significantly different between the group of patients who achieved remission and the non-remission group. researchgate.netijiapp.com
Specifically, the frequency of the C-allele of rs1512325 was significantly lower in the remission group. nih.govresearchgate.net
This study also noted that the concentration of thyroid-stimulating hormone (TSH) increased significantly after this compound treatment, but only in the remission group. researchgate.net The results strongly suggest that the rs1512325 variant in the NR3C2 gene may be related to the therapeutic efficacy of this compound in this specific population. nih.govresearchgate.net
Table 3: Association of NR3C2 rs1512325 with this compound Treatment Remission
| SNP | Allele | Association with Remission | Population Studied |
|---|
| rs1512325 | C-allele | Significantly lower frequency in the remission group (p < 0.05). nih.govresearchgate.net | Chinese Han |
Implications for Individualized Therapy and Predictive Biomarkers
The findings from pharmacogenomic studies on this compound underscore the potential for a more personalized approach to treating depression. researchgate.netresearchgate.net The significant inter-individual variability in treatment response has a substantial genetic component, estimated to be between 42% and 50%. researchgate.netnih.gov Identifying genetic variants that function as predictive biomarkers is a key goal of this research. nih.gov
Such biomarkers could, in theory, be used to create a genetic profile for a patient, helping to predict their likely response to this compound. sci-hub.se This could guide clinicians in selecting the most appropriate antidepressant from the start, thereby avoiding prolonged periods of ineffective treatment and improving patient outcomes. mdpi.comnih.gov
However, the field is still evolving. Many of the associations discovered to date are from single studies, and some findings are contradictory across different research groups or populations. researchgate.netnih.gov This highlights the critical need for additional, larger-scale pharmacogenetic studies to replicate and validate these initial results. oup.comnih.gov The integration of validated genetic biomarkers with other clinical tools, such as therapeutic drug monitoring, represents a promising strategy for the future of individualized this compound therapy. The ultimate aim is to harness this genetic information to ensure patients receive the most effective treatment possible, tailored to their unique biological makeup. mdpi.comnih.gov
Neurobiological Mechanisms Beyond Monoamine Reuptake
Impact on Extracellular Matrix Regulation
Venlafaxine's influence on the extracellular matrix (ECM) is a key area of investigation, particularly its interaction with matrix metalloproteases and their downstream effects on neuronal structure.
Table 1: Impact of this compound on MMP-9 Levels
| Condition/Treatment | Brain Region | MMP-9 Levels | Reference |
| Chronic this compound | Murine Cortex | Increased | nih.govnih.govresearchgate.net |
| MDD Patients (Antidepressant-treated) | Prefrontal Cortex | Elevated | nih.govresearchgate.net |
This compound's effects on neuronal morphology and synaptic integrity are closely linked to its modulation of MMP-9. Chronic this compound treatment has been observed to increase both pyramidal cell arborization and the expression of postsynaptic density protein 95 (PSD-95) in the cortex of wild-type mice. nih.govnih.govresearchgate.netfrontiersin.orgdntb.gov.ua Importantly, these effects were not observed in MMP-9-null mice, indicating that the impact of this compound on pyramidal cell arborization and PSD-95 expression is dependent on MMP-9. nih.govnih.govfrontiersin.org Reduced pyramidal cell arborization is a known characteristic associated with stress and MDD. nih.govnih.gov This suggests that this compound may normalize these structural deficits through an MMP-9-mediated pathway.
Table 2: this compound's Effects on Pyramidal Cell Arborization and PSD-95 Expression
| Parameter | Wild-Type Mice (with this compound) | MMP-9-Null Mice (with this compound) | Reference |
| Pyramidal Cell Arborization (Cortex) | Increased | No effect | nih.govnih.govfrontiersin.org |
| PSD-95 Expression (Cortex) | Increased | No effect | nih.govnih.govfrontiersin.org |
Effects on Neuroinflammation and Demyelination
Beyond its direct effects on neurotransmitter reuptake, this compound demonstrates significant properties related to neuroinflammation and the integrity of myelin. Myelin deficits and neuroinflammation are recognized pathological features that contribute to mood disturbances and cognitive decline in conditions such as major depressive disorder (MDD) and multiple sclerosis (MS). nih.govnih.gov
Studies have shown that this compound possesses anti-inflammatory properties. In a cuprizone-induced mouse model of demyelination, this compound was found to reduce microglia-mediated inflammation in the brain. nih.govnih.gov Furthermore, this compound has been reported to decrease the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, and appears to mediate immunomodulatory mechanisms within the central nervous system (CNS). mdpi.com
This compound plays a role in modulating oligodendrocyte function and preserving myelin integrity. In a cuprizone-induced acute mouse model of demyelination, a high dose of this compound alleviated the loss of myelin and oligodendrocytes (OLs). nih.govnih.gov Additionally, this compound treatment has been observed to attenuate myelin loss in the corpus callosum and prefrontal cortex, leading to an increase in the total number of oligodendrocyte lineage cells. frontiersin.org These findings suggest that this compound's therapeutic benefits may extend to facilitating myelin integrity and controlling neuroinflammation, potentially offering additional advantages for patients with conditions involving demyelination and associated mood symptoms. nih.govnih.gov
Regulation of Brain Region-Specific Metabolite Networks
Chronic this compound therapy significantly alters the metabolic profiles in specific brain regions, indicating a broader impact on neuronal metabolism beyond its direct neurotransmitter reuptake inhibition.
Studies using gas chromatography-mass spectrometry-based metabolomics in rats treated with chronic this compound have demonstrated significant alterations in the metabolic profiles of both the hippocampus and the prefrontal cortex. rsc.orgrsc.orgdntb.gov.ua The changes in metabolite levels exhibited significant brain region specificities. rsc.orgrsc.org In the hippocampus, a total of 47 different metabolites were significantly altered, with 7 metabolites showing decreased levels and 40 metabolites showing increased levels following this compound treatment. rsc.org In contrast, the prefrontal cortex showed alterations in 28 different metabolites, with 11 decreasing and 17 increasing. rsc.org Generally, this compound upregulated most metabolites in the analyzed brain regions, suggesting an enhanced metabolic capacity as a result of the antidepressant treatment. researchgate.net Metabolomic research indicates that this compound influences key metabolic pathways, including the Krebs cycle and fatty acid metabolism. researchgate.net
Table 3: this compound's Impact on Brain Region-Specific Metabolites
| Brain Region | Total Altered Metabolites | Decreased Metabolites | Increased Metabolites | Reference |
| Hippocampus | 47 | 7 | 40 | rsc.org |
| Prefrontal Cortex | 28 | 11 | 17 | rsc.org |
Influence on Neurotrophic Factor Expression
Neurotrophic factors are proteins that support the survival, growth, and differentiation of neurons. Their modulation is considered a crucial aspect of antidepressant action and neural plasticity. This compound has been shown to influence the expression of these vital factors.
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin extensively studied for its role in neuronal plasticity, neurogenesis, and the pathophysiology of mood disorders. This compound treatment has been consistently demonstrated to stimulate BDNF expression in various brain regions.
researchgate.netnih.govnih.govif-pan.krakow.plIn the frontal cortex, this compound treatment significantly increased BDNF protein levels after three weeks of administration in rats. T researchgate.netnih.govhis effect was not observed with a selective serotonin (B10506) reuptake inhibitor (SSRI) like citalopram (B1669093) in comparative studies, suggesting a distinct mechanism for this compound.
researchgate.netnih.govWithin the hippocampus, this compound also promotes BDNF expression. O researchgate.netnih.govif-pan.krakow.plingentaconnect.comnih.govne study reported an increase in hippocampal BDNF expression after as early as seven days of this compound treatment. F researchgate.neturthermore, chronic low-dose this compound (5 mg/kg) was found to increase BDNF expression specifically in the dentate gyrus (DG) of the hippocampus, although this effect was not statistically significant in the CA1 and CA3 pyramidal cell layers. Higher doses (10 mg/kg) did not consistently produce this effect. T cambridge.orghe up-regulation of BDNF by this compound in hippocampal neurons has been linked to its ability to inhibit neuronal apoptosis, potentially by influencing the PI3k/PKB/eNOS pathway. T ingentaconnect.comnih.govhe dual pharmacological activity of this compound, inhibiting both serotonin and norepinephrine (B1679862) reuptake, may synergistically contribute to the long-term up-regulation of BDNF expression.
if-pan.krakow.plWhile studies on brain tissue consistently show this compound's positive impact on BDNF expression, findings regarding serum BDNF levels in human patients have been more varied, with some studies reporting increases after prolonged treatment (e.g., 6 months), while others show no change or even decreases. T mdpi.comfrontiersin.orghis highlights the importance of distinguishing between central and peripheral BDNF responses.
| Brain Region | Effect on BDNF Expression | Treatment Duration | Dose (if specified) | Citation |
|---|---|---|---|---|
| Frontal Cortex | Increased BDNF protein | 3 weeks | Not specified (rat model) | |
| Hippocampus (General) | Increased BDNF levels | Chronic (e.g., 7 days, 5 weeks) | 10 mg/kg (rat), 20 mg/kg (rat) | |
| Hippocampus (Dentate Gyrus) | Increased BDNF expression | Chronic (14 and 28 days) | 5 mg/kg (rat) | |
| Hippocampus (CA1, CA3) | No statistically significant increase | Chronic (14 and 28 days) | 5 mg/kg (rat) |
Drug Interactions and Concomitant Therapies
Cytochrome P450 System Interactions
The metabolism of venlafaxine is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Understanding its interactions with this system is crucial for predicting and managing potential drug-drug interactions. This compound is mainly metabolized by CYP2D6 to its active metabolite, O-desmethylthis compound (ODV), while CYP3A4 is involved to a lesser extent, metabolizing it to the less active N-desmethylthis compound. psychopharmacologyinstitute.compharmgkb.orge-lactancia.org
Low Potential for Inhibition of CYP1A2, CYP2C19, CYP2D6, CYP3A4
In vitro and in vivo studies have demonstrated that this compound has a low potential for inhibiting major CYP450 enzymes. nih.govnih.gov Research indicates that this compound and its active metabolite, ODV, show minimal to no significant inhibition of CYP1A2, CYP2C19, and CYP3A4. e-lactancia.orgnih.govnih.govfda.gov While this compound is a substrate for CYP2D6, it is considered a weak inhibitor of this enzyme. psychopharmacologyinstitute.comcapes.gov.br This low inhibitory profile suggests a reduced risk of clinically significant drug interactions when this compound is co-administered with drugs metabolized by these pathways. nih.govcapes.gov.br
Clinical studies have confirmed these findings. For instance, this compound did not significantly inhibit the metabolism of caffeine (B1668208) (a CYP1A2 substrate), diazepam (a CYP2C19 and CYP3A4 substrate), or alprazolam and terfenadine (B1681261) (CYP3A4 substrates). fda.gov
Table 1: this compound's Inhibitory Potential on CYP450 Enzymes
| CYP Enzyme | Inhibitory Potential | Supporting Evidence |
|---|---|---|
| CYP1A2 | Low / Negligible | In vitro and in vivo studies show no significant inhibition. nih.govnih.govfda.gov |
| CYP2C19 | Low / Negligible | In vitro and in vivo studies show no significant inhibition. pharmgkb.orgnih.govfda.gov |
| CYP2D6 | Weak | This compound is a weak inhibitor of this enzyme. psychopharmacologyinstitute.comcapes.gov.br |
| CYP3A4 | Low / Negligible | In vitro and in vivo studies show no significant inhibition. nih.govnih.govfda.gov |
Caution with Strong CYP3A4 Inhibitors
Although CYP3A4 represents a minor metabolic pathway for this compound, caution is advised when co-administering it with strong inhibitors of this enzyme. psychopharmacologyinstitute.comfda.gov The concomitant use of a potent CYP3A4 inhibitor, such as ketoconazole, has been shown to increase the plasma concentrations of both this compound and its active metabolite, ODV. e-lactancia.orgfda.gov Therefore, co-administration with strong CYP3A4 inhibitors may increase levels of this compound and ODV, potentially leading to an increased risk of adverse effects. psychopharmacologyinstitute.comfda.gov
Serotonergic Agents and Risk of Serotonin (B10506) Syndrome
A significant concern with this compound therapy is the risk of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. nih.govnih.gov This risk is heightened when this compound is used concomitantly with other serotonergic agents. nih.govmedcentral.com
SSRIs and SNRIs
Combining this compound with other serotonin-norepinephrine reuptake inhibitors (SNRIs) or selective serotonin reuptake inhibitors (SSRIs) significantly increases the risk of serotonin syndrome. nih.govnih.govgoodrx.com Both classes of drugs work by increasing serotonin levels, and their combined use can lead to dangerously high concentrations of this neurotransmitter. nih.govgoodrx.com
Triptans, TCAs, Opioids, Lithium, Buspirone, Amphetamines, Tramadol, Tryptophan
The concurrent use of this compound with a range of other medications that also possess serotonergic activity can precipitate serotonin syndrome. nih.govfda.gov Patients should be closely monitored for signs of this syndrome when this compound is taken with these substances. nih.govdrugs.com
Table 2: Serotonergic Agents Interacting with this compound
| Drug Class | Examples |
|---|---|
| Triptans | Sumatriptan, Zolmitriptan singlecare.com |
| Tricyclic Antidepressants (TCAs) | Amitriptyline, Imipramine (B1671792) goodrx.commedscape.com |
| Opioids | Tramadol, Fentanyl, Meperidine, Methadone fda.govsinglecare.com |
| Other CNS Agents | Lithium, Buspirone, Amphetamines, Tryptophan nih.govfda.govsinglecare.com |
Monoamine Oxidase Inhibitors (MAOIs)
The combination of this compound and monoamine oxidase inhibitors (MAOIs) is contraindicated due to a high risk of severe, potentially fatal serotonin syndrome. nih.govfda.gov MAOIs inhibit the enzyme responsible for breaking down serotonin, and their co-administration with a serotonin reuptake inhibitor like this compound can lead to a rapid and dangerous accumulation of serotonin. neurology.org A sufficient washout period is required when switching between these two classes of drugs. A 14-day gap is recommended after discontinuing an MAOI before starting this compound, and a 7-day gap is advised after stopping this compound before initiating an MAOI. nih.govsinglecare.com
St. John's Wort
Concurrent use of this compound and St. John's Wort, an herbal supplement often used for depression, is generally not recommended. drugs.comwww.nhs.uk Both substances increase serotonin levels in the body. healthline.comsinglecare.com Taking them together potentiates the risk of developing serotonin syndrome, a rare but serious condition. drugs.comhealthline.comsinglecare.comdrugs.com This condition is thought to result from the hyperstimulation of brainstem 5-HT1A and 2A receptors. drugs.com Case reports have documented the development of central serotonin syndrome symptoms in patients taking serotonin reuptake inhibitors, like this compound, with St. John's Wort. nih.gov
Agents Affecting Hemostasis
This compound can increase the risk of bleeding events, and this risk is heightened when it is taken with other medications that also affect blood clotting. nih.govmedvidi.com The mechanism is linked to this compound's effect on serotonin release from platelets, which is crucial for hemostasis. nih.govdrugs.com This can lead to abnormal platelet aggregation. hres.cahres.ca Epidemiological studies have shown a link between the use of drugs that interfere with serotonin reuptake and the occurrence of upper gastrointestinal bleeding. hres.cahres.cawikidoc.org
The simultaneous use of this compound and Nonsteroidal Anti-inflammatory Drugs (NSAIDs) can increase the risk of bleeding, including stomach bleeding and ulcers. singlecare.comgoodrx.comdroracle.ai This is because both types of drugs carry a risk of bleeding. singlecare.comgoodrx.com The concurrent use of an NSAID may potentiate this risk. wikidoc.org Caution is advised when taking these medications together. droracle.ai Examples of NSAIDs include ibuprofen (B1674241) and naproxen. nih.govgoodrx.com
Taking aspirin (B1665792) with this compound may elevate the risk of bleeding. goodrx.comdrugs.comrxoutreach.org The combined use of psychotropic drugs that interfere with serotonin reuptake, like this compound, and aspirin has been linked to an increased risk of bleeding. wikidoc.orgdroracle.aifda.gov The interaction may be more pronounced in the elderly or individuals with kidney or liver disease. drugs.com
The use of this compound with warfarin (B611796) and other anticoagulants can increase the risk of bleeding. nih.govgoodrx.comdrugs.com While this compound is not known to significantly influence the metabolism of warfarin, the increased bleeding risk is a key concern. drugbank.comscielo.bruspharmacist.com Altered anticoagulant effects, including increased bleeding, have been reported when serotonin and norepinephrine (B1679862) reuptake inhibitors (SNRIs) are co-administered with warfarin. wikidoc.org Patients on warfarin therapy should be carefully monitored when starting or stopping this compound. wikidoc.org Other anticoagulants that may interact include apixaban, clopidogrel, and ticagrelor. singlecare.comgoodrx.com
Other Significant Drug Interactions
Diazepam
The concomitant administration of this compound and diazepam has been studied to determine potential pharmacokinetic interactions. In a study involving 18 healthy male subjects, the administration of a single 10 mg dose of diazepam did not significantly alter the pharmacokinetics of either this compound or its active metabolite, O-desmethylthis compound (ODV), under steady-state conditions of this compound at 150 mg/day. wikidoc.orgfda.gov Conversely, this compound did not have a notable effect on the pharmacokinetics of diazepam or its active metabolite, desmethyldiazepam. wikidoc.orgfda.gov
A randomized, crossover study further explored this interaction. It found that diazepam had no significant effect on the disposition of this compound or ODV. nih.gov While there were minor, statistically significant changes in diazepam's pharmacokinetics when administered with this compound, these were deemed unlikely to be clinically significant. nih.gov Specifically, diazepam's oral clearance saw a slight increase, and its area under the curve (AUC) experienced a minor decrease. nih.gov this compound did not impact the pharmacokinetics of desmethyldiazepam. nih.gov Furthermore, this compound did not affect the psychomotor and psychometric effects typically induced by diazepam. wikidoc.orgfda.gov
Table 1: Pharmacokinetic Interaction between this compound and Diazepam
| Subject Group | This compound Dosage | Diazepam Dosage | Effect on this compound/ODV Pharmacokinetics | Effect on Diazepam/Desmethyldiazepam Pharmacokinetics | Reference |
|---|---|---|---|---|---|
| 18 healthy male subjects | 150 mg/day (steady-state) | 10 mg (single dose) | No significant effect | No significant effect | wikidoc.orgfda.gov |
Haloperidol (B65202)
The interaction between this compound and haloperidol has been shown to have clinical implications. When this compound is administered at a steady state of 150 mg/day, it has been observed to decrease the total oral-dose clearance of a single 2 mg dose of haloperidol by 42%. wikidoc.orgfda.gov This reduction in clearance leads to a significant 70% increase in the area under the curve (AUC) for haloperidol. wikidoc.orgfda.gov
Furthermore, the peak plasma concentration (Cmax) of haloperidol was found to increase by 88% when co-administered with this compound. wikidoc.orgfda.gov Despite these changes in clearance and peak concentration, the elimination half-life of haloperidol remained unchanged. wikidoc.orgfda.gov The precise mechanism behind this interaction is not yet understood. wikidoc.orgfda.gov These findings suggest that this compound can increase the serum concentration of haloperidol. drugbank.com
Table 2: Effect of this compound on Haloperidol Pharmacokinetics
| Subject Group | This compound Dosage | Haloperidol Dosage | Change in Haloperidol Clearance (Cl/F) | Change in Haloperidol AUC | Change in Haloperidol Cmax | Change in Haloperidol Elimination Half-life | Reference |
|---|
Metoprolol (B1676517)
The co-administration of this compound and metoprolol results in a notable pharmacokinetic interaction. In a study involving 18 healthy male subjects, the concomitant administration of this compound (50 mg every 8 hours for 5 days) and metoprolol (100 mg every 24 hours for 5 days) led to an approximate 30-40% increase in the plasma concentrations of metoprolol. wikidoc.orgfda.govpfizer.com However, the plasma concentrations of its active metabolite, α-hydroxymetoprolol, were not altered. fda.govpfizer.com
Interestingly, metoprolol did not affect the pharmacokinetic profile of this compound or its active metabolite, O-desmethylthis compound. wikidoc.orgfda.govpfizer.commedcentral.com Despite the increased metoprolol concentration, this compound appeared to reduce the blood pressure-lowering effect of metoprolol in the healthy volunteers participating in the study. wikidoc.orgpfizer.com The clinical relevance of this finding for individuals with hypertension is currently unknown, and caution is advised when these two drugs are administered together. wikidoc.orgpfizer.com
Table 3: Pharmacokinetic Interaction between this compound and Metoprolol
| Subject Group | This compound Dosage | Metoprolol Dosage | Effect on Metoprolol Plasma Concentration | Effect on α-hydroxymetoprolol Plasma Concentration | Effect on this compound/ODV Pharmacokinetics | Reference |
|---|
Pharmacodynamic Interactions
This compound can participate in several pharmacodynamic interactions, primarily related to its mechanism of action as a serotonin-norepinephrine reuptake inhibitor (SNRI). nih.gov
A significant concern is the risk of serotonin syndrome, a potentially life-threatening condition, when this compound is taken with other serotonergic drugs. nih.govwikipedia.org This includes, but is not limited to, selective serotonin reuptake inhibitors (SSRIs), other SNRIs, tricyclic antidepressants (TCAs), triptans, and monoamine oxidase inhibitors (MAOIs). nih.govwikipedia.orggoodrx.com The concomitant use of this compound with MAOIs is contraindicated. fda.gov Careful observation is advised when this compound is used with other serotonergic agents. fda.gov
This compound may also increase the risk of bleeding, particularly when used with antiplatelet or anticoagulant medications such as warfarin and nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen. nih.govgoodrx.com This is thought to be due to this compound's effect on serotonin uptake by platelets. nih.gov
Furthermore, there is a potential for additive effects when this compound is combined with other drugs that can prolong the QT interval, such as haloperidol, which may increase the risk of ventricular arrhythmias. drugs.com
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| O-desmethylthis compound (ODV) |
| Diazepam |
| Desmethyldiazepam |
| Haloperidol |
| Metoprolol |
| α-hydroxymetoprolol |
| Serotonin |
| Norepinephrine |
| Warfarin |
| Aspirin |
Discontinuation Syndrome Research
Prevalence and Characteristics of Withdrawal Symptoms
Antidepressant discontinuation syndrome is a known occurrence for those who suddenly stop their medication. verywellmind.com Research indicates that approximately one in six individuals who cease antidepressant use experience withdrawal symptoms. relevancerecovery.com A meta-analysis of 79 studies found that 31% of people who stopped an antidepressant experienced at least one symptom, compared to 17% who stopped a placebo. bmj.com The incidence of severe discontinuation symptoms was found to be around 3%. jwatch.org Specifically for venlafaxine, the risk of discontinuation symptoms is notable due to its relatively short half-life. evokewellnessoh.comthe-hospitalist.org Symptoms typically emerge within 24 to 48 hours after stopping the medication and can persist for up to three weeks or longer in some cases. relevancerecovery.comverywellmind.com
Physical Symptoms
A range of physical symptoms is commonly reported during this compound withdrawal. These are often described as flu-like and can include headache, nausea, dizziness, and fatigue. nih.govgratitudelodge.comaafp.org One of the more distinct symptoms reported are electric shock-like sensations, often referred to as "brain zaps" or "brain shivers". verywellmind.comnih.gov These can be brief, repetitive sensations felt in the head that may be triggered by eye movements. verywellmind.com
Other reported physical symptoms include:
Vomiting medlineplus.gov
Diarrhea drugs.com
Chills drugs.com
Sweating medlineplus.gov
Muscle aches drugs.com
Runny nose drugs.com
Tremor drugs.com
Vertigo drugs.compsychiatrist.com
Table 1: Common Physical Symptoms of this compound Discontinuation Syndrome
| Symptom Category | Specific Symptoms |
|---|---|
| General | Flu-like symptoms, Headache, Dizziness, Fatigue, Chills, Sweating, Muscle aches, Runny nose, Tremor, Vertigo nih.govgratitudelodge.comaafp.orgmedlineplus.govdrugs.com |
| Gastrointestinal | Nausea, Vomiting, Diarrhea medlineplus.govdrugs.com |
| Neurological | Electric shock-like sensations ("brain zaps") verywellmind.comnih.gov |
Psychological Symptoms
Alongside physical manifestations, individuals discontinuing this compound may experience a variety of psychological symptoms. These can include feelings of dysphoria, irritability, and anxiety. psychiatrist.comconsensus.app Sleep disturbances are also common, with reports of insomnia and vivid nightmares. medlineplus.govdrugs.com A state of hyperarousal, characterized by agitation and restlessness, is another potential psychological effect. gratitudelodge.comconsensus.app
Common psychological symptoms include:
Dysphoria (a state of unease or general dissatisfaction) consensus.app
Irritability or agitation relevancerecovery.comverywellmind.com
Anxiety verywellmind.commedlineplus.gov
Insomnia or other sleep issues verywellmind.comdrugs.com
Nightmares or vivid dreams medlineplus.govdrugs.com
Hyperarousal consensus.app
Confusion relevancerecovery.com
Mood swings relevancerecovery.com
Table 2: Common Psychological Symptoms of this compound Discontinuation Syndrome
| Symptom | Description |
|---|---|
| Dysphoria | A state of unease or general dissatisfaction with life. consensus.app |
| Irritability/Agitation | Feelings of frustration, being easily annoyed, or restlessness. relevancerecovery.comverywellmind.com |
| Anxiety | Increased feelings of worry, nervousness, or unease. verywellmind.commedlineplus.gov |
| Insomnia | Difficulty falling asleep or staying asleep. verywellmind.comdrugs.com |
| Nightmares | Unpleasant and vivid dreams. medlineplus.govdrugs.com |
| Hyperarousal | A state of increased psychological and physiological tension. consensus.app |
| Confusion | Difficulty thinking clearly or concentrating. relevancerecovery.com |
Severe and Uncommon Manifestations
While less frequent, severe and unusual symptoms have been reported in association with this compound discontinuation. In rare instances, individuals have experienced delirium, a state of acute confusion. psychiatrist.comconsensus.app Seizures have also been noted as a rare but serious manifestation. gratitudelodge.comconsensus.app The emergence of new obsessive-compulsive symptoms has been documented in some cases following the abrupt cessation of this compound. consensus.appconsensus.app Other severe, though uncommon, symptoms can include cataplexy, psychosis, and visual disturbances like palinopsia. psychiatrist.comsprouthealthgroup.com In some cases, withdrawal symptoms have been reported to resemble a stroke. srce.hr
Management Strategies for Discontinuation Syndrome
If withdrawal symptoms occur, a common strategy is to reintroduce the medication and then taper the dose more gradually. nih.gov In some cases, a healthcare provider might suggest switching to an antidepressant with a longer half-life, such as fluoxetine (B1211875), to ease the discontinuation process. psychiatrist.comnih.gov
Gradual Tapering Protocols
The cornerstone of managing and preventing this compound discontinuation syndrome is a gradual tapering of the dosage. droracle.ai There is no single tapering schedule that is appropriate for everyone; the process should be individualized based on the patient's dosage, duration of therapy, and individual response to dose reduction. droracle.aipurity.health A common approach involves reducing the daily dose by a specific amount over a period of weeks. drugs.comdroracle.ai For example, a reduction of 37.5 mg to 75 mg each week over four weeks has been suggested. drugs.com For some individuals, a much slower taper may be necessary, potentially extending over several months. the-hospitalist.orgmayoclinic.org This allows the brain to gradually adapt to the changing neurochemical environment. droracle.ai Using different formulations, such as switching from extended-release capsules to immediate-release tablets that can be cut, or using a liquid formulation, can facilitate smaller dose reductions, especially in the final stages of tapering. droracle.aimayoclinic.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Desthis compound |
| Duloxetine |
| Escitalopram (B1671245) |
| Fluoxetine |
| Fluvoxamine |
| Imipramine (B1671792) |
| Mirtazapine |
| Paroxetine (B1678475) |
| Sertraline (B1200038) |
| Clomipramine |
| Alprazolam |
| Pregabaline |
Re-introduction of this compound or Switch to Other Antidepressants (e.g., SSRIs)
Research into the management of this compound discontinuation syndrome has explored two primary pharmacological interventions: the re-introduction of this compound followed by a more gradual taper, and switching to a different antidepressant, often one with a longer half-life, such as a selective serotonin (B10506) reuptake inhibitor (SSRI). nih.govpsychiatrist.com
The re-introduction of this compound is a widely reported and effective strategy for alleviating acute withdrawal symptoms. karger.comnih.gov Discontinuation symptoms, which can be severe and incapacitating, often resolve rapidly once the medication is reinstated. nih.govcambridge.orggpnotebook.com Following the stabilization of the patient, a much slower and more carefully managed tapering schedule is typically initiated to minimize the risk of symptom recurrence. nih.govnih.govnih.gov Case reports have documented that even after symptoms emerge, reintroducing the drug can lead to their rapid suppression, allowing for a subsequent, more gradual withdrawal. cambridge.org One case study detailed a patient who experienced severe positional vertigo, nausea, and light-headedness within 36 hours of stopping this compound. nih.gov These symptoms resolved quickly upon re-administering the drug, after which a slower taper was successfully implemented. nih.gov
Another prominent strategy for managing this compound discontinuation is to switch the patient to an antidepressant with a different pharmacokinetic profile, most notably a long-acting SSRI like fluoxetine. nih.govscot.nhs.uk The rationale behind this approach is that the long half-life of agents like fluoxetine provides a natural taper, as the drug's concentration in the bloodstream decreases slowly over time. scot.nhs.ukdrugs.comverywellmind.com This can help to prevent the abrupt neurochemical changes that are thought to underlie the discontinuation syndrome. nih.gov Research suggests that switching to fluoxetine can be an effective method for discontinuing this compound by minimizing withdrawal symptoms. droracle.ai Some clinical guidance even suggests substituting this compound with fluoxetine to manage the discontinuation process. nih.gov
Systematic reviews of case reports have identified various management methods employed for this compound withdrawal, as summarized in the table below. karger.com
| Management Strategy | Examples of Compounds Used | Supporting Citations |
|---|---|---|
| Re-introduction of this compound | This compound | karger.comnih.gov |
| Switch to another SNRI | Duloxetine | karger.com |
| Desthis compound | bmj.com | |
| Switch to an SSRI | Fluoxetine | karger.comnih.govresearchgate.net |
| Sertraline | karger.comresearchgate.net | |
| Other Pharmacological Interventions | Chlorpromazine | karger.com |
| Ondansetron | karger.com | |
| Lorazepam | karger.com | |
| Valproate | karger.com |
Different strategies can be employed when switching from this compound to an SSRI, such as a direct switch, a taper and switch, or a cross-taper. droracle.aigov.bc.cagoodrx.com A cross-taper, which involves gradually decreasing the this compound dose while simultaneously introducing and increasing the dose of the new antidepressant, is a commonly preferred strategy. droracle.aipharmaceutical-journal.com This method aims to maintain continuous antidepressant coverage, potentially reducing the risk of both discontinuation symptoms and relapse. droracle.ai However, there is a lack of controlled studies to definitively establish the superiority of one switching method over another (e.g., taper versus substitution). nih.gov
The selection of an alternative antidepressant is often guided by its pharmacokinetic properties and its own potential for causing discontinuation symptoms. Fluoxetine and sertraline have been associated with lower rates of withdrawal symptoms compared to this compound. bmj.com
| Switching Strategy | Description | Key Considerations | Supporting Citations |
|---|---|---|---|
| Re-introduction and Gradual Taper | The original this compound dose is reinstated to alleviate symptoms, followed by a much slower dose reduction. | Often effective for severe symptoms; the subsequent taper needs to be highly individualized. | nih.govnih.govcambridge.orgnih.gov |
| Cross-Taper to an SSRI (e.g., Fluoxetine) | Gradually decrease the dose of this compound while simultaneously starting and gradually increasing the dose of the new SSRI. | Aims to provide continuous treatment and minimize withdrawal. The transition period typically lasts 2-4 weeks. | droracle.aipharmaceutical-journal.com |
| Taper and Switch to an SSRI | Gradually taper and stop this compound completely before starting the new SSRI the next day. | May be an option, but carries a risk of discontinuation symptoms during the taper and before the new agent becomes effective. | gov.bc.cagoodrx.com |
Ultimately, the management of this compound discontinuation syndrome requires careful clinical judgment and a patient-centered approach. pharmaceutical-journal.com Reassuring the patient that the symptoms are related to the discontinuation process and not a relapse of their underlying condition is also a critical component of management. nih.govgpnotebook.com
Special Populations Research
Geriatric Considerations
Several clinical trials have supported the efficacy of venlafaxine in treating geriatric depression. nih.gov For instance, a 6-month randomized, double-blind trial comparing this compound ER with citalopram (B1669093) in elderly patients with major depression found comparable improvements in depression scores between the two treatments. researchgate.net Another study noted that the benefits of this compound treatment in elderly patients with major depression were similar to those observed in younger adults. researchgate.net While generally well-tolerated, some research suggests that elderly patients may be at a greater risk for developing clinically significant hyponatremia (low sodium levels in the blood). fda.govhres.ca
Renal Impairment
Kidney dysfunction significantly alters the pharmacokinetics of this compound. In individuals with renal impairment, the elimination half-life of this compound is prolonged, and its clearance from the body is reduced. fda.gov A study on the effects of renal disease showed that in patients with a glomerular filtration rate (GFR) of 10 to 70 mL/min, the elimination half-life of this compound increased by about 50%, and clearance was reduced by approximately 24% compared to individuals with normal renal function. fda.gov
For patients undergoing hemodialysis, these changes are even more pronounced. In this group, the elimination half-life of this compound was prolonged by about 180%, and clearance was reduced by about 57%. fda.gov Similarly, the clearance of the active metabolite, ODV, was decreased by approximately 55% in patients on dialysis. nih.gov Both this compound and ODV are poorly removed by dialysis. nih.gov Due to this significant alteration in drug disposition, dosage adjustments are considered warranted for patients with creatinine (B1669602) clearance values below 30 ml/min. nih.govdroracle.ai The significant variability in clearance among patients with renal impairment suggests that individualized dosing may be necessary. droracle.aidroracle.ai
Hepatic Impairment
Liver disease substantially affects the metabolism of this compound. In patients with hepatic impairment, the pharmacokinetic disposition of both this compound and its active metabolite, O-desmethylthis compound (ODV), is significantly altered. hres.calabriva.com Studies in patients with hepatic cirrhosis have shown that the oral elimination half-life of this compound was approximately doubled, and its oral clearance was reduced by more than half compared to healthy subjects. pfizer.com
For ODV, the oral elimination half-life was prolonged by about 40% in patients with hepatic impairment, although its oral clearance was similar to that of individuals with normal liver function. pfizer.com A high degree of variability between individuals has been observed in these pharmacokinetic parameters. pfizer.com Due to the decreased clearance and increased elimination half-life, a reduction in the total daily dose is recommended for patients with mild to moderate hepatic impairment. fda.gov For those with severe hepatic impairment or cirrhosis, a dose reduction of more than 50% may be appropriate. fda.gov
Pediatric and Adolescent Research
The use of this compound in individuals under the age of 18 has been investigated, but its efficacy and safety in this population have not been firmly established. nih.gov Health Canada has not authorized an indication for pediatric use. hres.ca
Research into the effectiveness of this compound for major depressive disorder (MDD) in children and adolescents has yielded mixed results. Two multicenter, randomized, double-blind, placebo-controlled trials evaluated this compound extended-release (ER) in patients aged 7 to 17 with MDD. nih.gov These studies did not find statistically significant differences between this compound ER and placebo based on the primary efficacy measure, the Children's Depression Rating Scale-Revised (CDRS-R) score. nih.govfda.gov
Studies investigating this compound for generalized anxiety disorder (GAD) in pediatric populations have shown more promising results. Two 8-week, randomized, double-blind, placebo-controlled trials were conducted in children and adolescents aged 6 to 17 years with GAD. psychiatryonline.org In a pooled analysis of these studies, the group receiving extended-release this compound showed a significantly greater mean decrease in the primary outcome measure compared to the placebo group. psychiatryonline.org
One of these trials, involving 158 pediatric patients, found that this compound XR was effective in reducing the symptoms of GAD. medscape.com A separate randomized controlled trial with 293 outpatients aged 8 to 17 also demonstrated a statistically significant advantage for this compound ER over placebo. nih.gov In this trial, 56% of subjects treated with this compound ER responded to treatment, a statistically superior outcome compared to the 37% response rate in the placebo group. nih.gov These findings suggest that this compound ER may be an effective short-term treatment for pediatric GAD. psychiatryonline.org
Safety Profile in Pediatric Populations
Clinical studies of this compound in pediatric populations have yielded mixed but informative results regarding its safety. In two 8-week, double-blind, placebo-controlled trials involving children and adolescents (ages 6-17) with generalized anxiety disorder, extended-release this compound was generally well-tolerated. nih.gov Common adverse events reported included asthenia (weakness or lack of energy), anorexia, pain, and somnolence. nih.gov The safety profile in these studies was considered comparable to that observed in adults. fda.gov
However, some research has pointed to specific areas of concern. Statistically significant changes in several physiological parameters have been observed in pediatric patients treated with extended-release this compound. nih.gov These include alterations in blood pressure, pulse, and total cholesterol levels. nih.govpsychiatryonline.org For instance, anorexia was reported at a rate two times greater than that of the placebo group in studies for both MDD and GAD. fda.gov While some studies suggest a low side-effect profile, others highlight the potential for increased diastolic blood pressure. gavinpublishers.comnih.gov
One study noted that while many patients reported improvements in symptoms like mood and sleep, and reductions in anxiety and suicidal ideation, the potential for worsening of suicidal ideation with this compound use has also been raised as a concern. gavinpublishers.com The findings underscore the necessity for careful monitoring of patients, particularly for cardiovascular and metabolic changes, during treatment. psychiatryonline.org
Table 1: Reported Adverse Events and Physiological Changes with this compound in Pediatric Populations
| Adverse Event/Physiological Change | Finding | Source(s) |
|---|---|---|
| Common Adverse Events | Asthenia, anorexia, pain, somnolence. | nih.gov |
| Cardiovascular | Statistically significant changes in blood pressure and pulse. | nih.govpsychiatryonline.org |
| Metabolic | Statistically significant changes in total cholesterol. | nih.govpsychiatryonline.org |
| Appetite | Anorexia incidence two times greater than placebo. | fda.gov |
| Suicidal Ideation | Potential for worsening of suicidal ideation has been noted. | gavinpublishers.com |
Growth and Development Monitoring
The potential impact of this compound on the growth and development of children and adolescents is a critical aspect of its safety profile. Research has indicated that this compound may affect both weight and height in pediatric patients. fda.gov
In pooled data from GAD studies, significant mean decreases in weight were observed in pediatric subjects treated with extended-release this compound. fda.gov One study found a mean weight change of -0.43 kg in the this compound group compared to a 0.67 kg gain in the placebo group. psychiatryonline.org Furthermore, weight loss of 7% or more occurred in 5% of patients receiving this compound, compared to 1% in the placebo group. psychiatryonline.org
Long-term effects on growth remain an area requiring further study. cambridge.org Consequently, regular monitoring of both weight and height against expected normal growth patterns is recommended for pediatric patients undergoing treatment with this compound. cambridge.orgcambridge.org
Table 2: Effects of this compound on Growth Parameters in Pediatric Studies
| Growth Parameter | Observation | Source(s) |
|---|---|---|
| Weight | Significant mean decreases observed. | fda.gov |
| Mean change of -0.43 kg in one study. | psychiatryonline.org | |
| 5% of patients experienced weight loss of ≥7%. | psychiatryonline.org | |
| Height | Smaller increase in height compared to placebo. | fda.gov |
Future Directions and Emerging Research
Advanced Neuroimaging Studies of Brain Activity and Connectivity
Advanced neuroimaging techniques are providing unprecedented insights into how venlafaxine modulates brain function. Functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) are at the forefront of this exploration, moving beyond simple localization of brain activity to examining the intricate networks that are altered in depression and by antidepressant treatment.
Prospective studies using single photon emission computed tomography (SPECT) have shown that effective treatment with this compound is associated with significant changes in regional cerebral blood flow (rCBF). psychiatryonline.org Specifically, successful treatment has been linked to increased rCBF in the thalamus and decreased rCBF in areas like the left occipital lobe, right cerebellum, and bilateral temporal cortex. psychiatryonline.org These findings support the hypothesis that this compound's therapeutic effects are mediated through the modulation of limbic and cortical circuits. psychiatryonline.org
Connectivity studies are adding another layer to this understanding. Research suggests that antidepressants like this compound may work by increasing corticolimbic connectivity, thereby restoring the brain's ability to regulate mood. wisc.edupsychiatryonline.org Studies have shown that antidepressant treatment can reverse the decreased connectivity observed between the pregenual anterior cingulate cortex and limbic regions in individuals with depression. psychiatryonline.org
| Neuroimaging Modality | Key Findings Related to this compound | Citation |
| SPECT | Increased regional cerebral blood flow (rCBF) in the thalamus and decreased rCBF in the left occipital lobe, right cerebellum, and temporal cortex following successful treatment. | psychiatryonline.org |
| fMRI | Decreased activation in the hippocampus, basal ganglia, thalamus, and cerebellum with treatment. | researchgate.net |
| fMRI | Lower baseline amygdala activity to happy/threat stimuli predicted better treatment response. | nih.govmdpi.com |
| fMRI | Higher baseline amygdala response to sad stimuli was associated with nonresponse. | nih.gov |
| fMRI | Greater baseline dorsolateral prefrontal cortex activation during cognitive tasks predicted remission. | nih.govmdpi.com |
| fMRI (Connectivity) | Antidepressant treatment may increase corticolimbic connectivity, restoring mood regulation. | wisc.edupsychiatryonline.org |
Exploration of Novel Biomarkers for Treatment Response and Adverse Effects
The quest for reliable biomarkers to predict who will respond to this compound and who is at risk for adverse effects is a critical area of ongoing research. The goal is to move beyond the current trial-and-error approach to antidepressant selection. These biomarkers span a range of biological measures, from inflammatory markers to specific proteins. researchgate.net
Inflammatory biomarkers have garnered significant attention. Patients with major depressive disorder (MDD) often exhibit higher baseline levels of pro-inflammatory markers such as tumour necrosis factor-alpha (TNF-alpha), interleukin-1beta (IL-1beta), and monocyte chemotactic protein-1 (MCP-1). nih.govtandfonline.com While this compound treatment can be effective in reducing depressive symptoms, these inflammatory markers may remain elevated. nih.govtandfonline.com Interestingly, some research suggests a complex relationship where lower doses of this compound, acting primarily on serotonin (B10506), might selectively lower these pro-inflammatory biomarkers. nih.govtandfonline.com C-reactive protein (CRP) is another inflammatory marker under investigation, with some studies suggesting that baseline CRP levels could predict treatment response, though findings have been inconsistent across different antidepressants. nih.govpsychiatryonline.org
Another promising area of biomarker research is the chemokine ENA78 (CXCL5). One study found that both mRNA and plasma levels of ENA78 were decreased in individuals with MDD and were further reduced after this compound treatment. nih.gov Notably, lower pre-treatment levels of ENA78 in peripheral plasma were observed in those who did not respond to this compound, suggesting its potential as a predictive biomarker for treatment efficacy. nih.gov
The integration of various biomarkers, including those related to the cytochrome P450 enzyme system, holds promise for personalizing this compound therapy to maximize effectiveness and minimize risks. researchgate.net
| Biomarker Category | Specific Biomarker | Association with this compound Treatment | Citation |
| Inflammatory Markers | TNF-alpha, IL-1beta, MCP-1 | Often elevated in MDD; may be selectively lowered by serotonergic doses of this compound. | nih.govtandfonline.com |
| C-reactive protein (CRP) | Baseline levels may correlate with treatment response, though findings are inconsistent. | nih.govpsychiatryonline.org | |
| Chemokines | ENA78 (CXCL5) | Levels are decreased in MDD and further reduced with this compound; lower baseline levels may predict non-response. | nih.gov |
Refined Pharmacogenetic Research for Predictive Algorithms
Pharmacogenetics, the study of how genes affect a person's response to drugs, is a cornerstone of personalized medicine and holds immense potential for optimizing this compound treatment. A significant focus of this research is on the cytochrome P450 (CYP) family of enzymes, which are crucial for metabolizing many medications, including this compound.
The CYP2D6 enzyme is primarily responsible for metabolizing this compound into its active metabolite, O-desmethylthis compound (ODV). nih.gov Genetic variations in the CYP2D6 gene can lead to different metabolic profiles. Individuals who are "poor metabolizers" have reduced enzyme activity, leading to higher levels of this compound and lower levels of ODV. nih.gov This can increase the risk of side effects and potentially reduce therapeutic efficacy. nih.govpharmgkb.org Conversely, "ultrarapid metabolizers" may have lower plasma concentrations of the drug, potentially requiring dose adjustments to achieve a therapeutic effect. mdpi.com The Dutch Pharmacogenetics Working Group has even issued recommendations to consider alternative drugs or dose adjustments for CYP2D6 poor and intermediate metabolizers. pharmgkb.org
The CYP1A2 enzyme is also involved in the metabolism of this compound. mdpi.com Research is ongoing to understand how variations in the CYP1A2 gene, in conjunction with CYP2D6 variations, influence treatment outcomes. nih.gov
Beyond metabolizing enzymes, researchers are investigating genes related to drug targets and transporters. For example, the ABCB1 gene, which codes for the P-glycoprotein transporter, is being studied for its role in this compound's pharmacokinetics. mdpi.com
The ultimate goal of this research is to develop predictive algorithms that integrate data from multiple genes. nih.gov Machine learning and deep learning models are being developed to analyze complex datasets, including genetic information, to predict this compound concentrations and treatment responses. researchgate.netcpn.or.kr These advanced computational approaches aim to create tools that can guide clinicians in selecting the right antidepressant at the right dose for individual patients. cpn.or.kr
| Gene/Enzyme | Role in this compound Treatment | Clinical Implication | Citation |
| CYP2D6 | Primary enzyme for metabolizing this compound to its active metabolite, O-desmethylthis compound (ODV). | Variations can lead to poor, intermediate, or ultrarapid metabolism, affecting drug levels, efficacy, and side effects. | nih.govpharmgkb.orgmdpi.com |
| CYP1A2 | Also involved in the metabolism of this compound. | Variations may contribute to inter-individual differences in drug response. | mdpi.comnih.gov |
| ABCB1 (P-glycoprotein) | A drug transporter that may influence this compound's pharmacokinetics. | Research is ongoing to clarify its impact on treatment outcomes. | mdpi.com |
Investigations into Long-Term Neurobiological Adaptations
The therapeutic effects of this compound are not immediate, suggesting that long-term neurobiological adaptations, rather than just the acute increase in serotonin and norepinephrine (B1679862), are crucial for its clinical efficacy. nih.gov Research is increasingly focused on understanding these gradual changes in brain structure, function, and gene expression.
One key area of investigation is neuroplasticity, the brain's ability to reorganize itself by forming new neural connections. nih.gov Chronic this compound treatment has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a vital role in the growth and survival of neurons. nih.govresearchgate.net Studies in animal models have demonstrated that long-term this compound administration can increase BDNF protein in the frontal cortex. researchgate.net This is significant because BDNF is known to promote neuroplasticity.
Transcriptomic studies, which analyze gene expression, have revealed that chronic this compound treatment can modulate genes involved in several key processes. nih.govplos.org These include:
Neurotransmitter release: Regulating genes involved in vesicular exocytosis and receptor endocytosis. nih.govplos.org
Neurotrophic signaling and glutamatergic transmission: Activating genes related to neurotrophic factors and glutamate (B1630785) receptors. nih.govplos.org
Synaptogenesis and cognitive processes: Influencing genes that play a role in the formation of synapses and cognitive function. nih.govplos.org
Furthermore, long-term this compound use may impact cellular structures and processes. For example, animal studies suggest that this compound can increase the number of β-catenin positive cells in the hippocampus, which is associated with increased cell proliferation. csic.es There is also evidence that this compound may influence perineuronal nets, which are structures in the extracellular matrix that regulate synaptic plasticity. jneurosci.org Some research has even raised concerns about potential long-term effects on brain structure, such as reductions in gray matter volume, though more research is needed to confirm these findings in humans. evokewellnessoh.com
| Neurobiological Adaptation | Effect of Long-Term this compound Treatment | Associated Genes/Proteins | Citation |
| Neuroplasticity | Enhances the expression of neurotrophic factors. | Brain-Derived Neurotrophic Factor (BDNF) | nih.govresearchgate.net |
| Gene Expression | Modulates genes involved in neurotransmitter release, neurotrophic signaling, and synaptogenesis. | Ntrk2, Ntrk3, Gria3, Grin2b, Grin2a | nih.govplos.org |
| Cell Proliferation | May increase cell proliferation in the hippocampus. | β-catenin | csic.es |
| Extracellular Matrix | May reduce the deposition of perineuronal nets. | Matrix metalloproteinase-9 (MMP-9) | jneurosci.org |
Comparative Effectiveness Research in Diverse Clinical Settings
While randomized controlled trials (RCTs) are the gold standard for establishing a drug's efficacy, comparative effectiveness research provides crucial information on how medications perform in real-world clinical settings with diverse patient populations. This type of research is vital for informing clinical decisions and healthcare policy.
Meta-analyses of RCTs have consistently shown that this compound is an effective antidepressant. cambridge.orgnih.gov Some analyses suggest that this compound may have a slight efficacy advantage over selective serotonin reuptake inhibitors (SSRIs) as a class. cambridge.orgnih.govpsychiatryonline.org However, when compared to individual SSRIs, this advantage is not always statistically significant for every drug in the class. psychiatryonline.org For example, one large meta-analysis found a significant advantage for this compound over fluoxetine (B1211875), but not necessarily other SSRIs. psychiatryonline.org When compared with tricyclic antidepressants (TCAs), the efficacy of this compound appears to be similar. cambridge.orgnih.gov
Naturalistic studies, which observe treatment outcomes in routine clinical practice, provide another important perspective. One such study in a primary psychiatric care center in Spain found no significant differences in the efficacy of this compound compared to various SSRIs. nih.gov However, there were differences in the side effect profiles, with certain adverse events being more commonly associated with specific antidepressants. nih.gov
Comparative effectiveness research is also extending to specific patient populations and conditions. For instance, in the treatment of post-traumatic stress disorder (PTSD), meta-analyses have identified this compound as one of several effective medications. psychiatrist.com A retrospective study comparing five evidence-based medications for PTSD in a routine practice setting found that they all performed similarly in terms of symptom improvement. psychiatrist.com
A study comparing brand-name versus generic this compound found that patients on the brand-name version had slightly longer treatment duration and better adherence. dovepress.com Future research will need to continue to explore the comparative effectiveness of this compound in various clinical contexts, including primary care, and in patients with comorbid conditions. cambridge.org
| Comparison | Research Design | Key Findings | Citation |
| This compound vs. SSRIs | Meta-analysis of RCTs | This compound may have a modest efficacy advantage over SSRIs as a class. | cambridge.orgnih.govpsychiatryonline.org |
| This compound vs. TCAs | Meta-analysis of RCTs | Similar efficacy between this compound and TCAs. | cambridge.orgnih.gov |
| This compound vs. SSRIs | Naturalistic Study | No significant difference in efficacy, but differences in tolerability profiles. | nih.gov |
| This compound vs. Other PTSD Medications | Retrospective Comparative Effectiveness Study | Similar effectiveness among several evidence-based medications for PTSD in routine practice. | psychiatrist.com |
| Brand vs. Generic this compound | Retrospective Cohort Study | Brand-name was associated with slightly longer treatment duration and higher adherence. | dovepress.com |
Q & A
Q. What methodologies validate cross-cultural applicability of depression scales in this compound trials?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
